Antitumor agent-151
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H20FN5O |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-[[2-[(4-fluorophenyl)methylamino]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6-yl]methyl]benzonitrile |
InChI |
InChI=1S/C22H20FN5O/c23-18-6-4-15(5-7-18)12-25-22-26-20-8-9-28(14-19(20)21(29)27-22)13-17-3-1-2-16(10-17)11-24/h1-7,10H,8-9,12-14H2,(H2,25,26,27,29) |
InChI Key |
BQHRFHUEHRHTBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=C(NC2=O)NCC3=CC=C(C=C3)F)CC4=CC(=CC=C4)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Antitumor Agent-151: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core mechanism of action of Antitumor agent-151, a novel and potent agonist of the human caseinolytic protease P (HsClpP). Identified as a promising antileukemia drug candidate, this document outlines its molecular interactions, cellular consequences, and preclinical efficacy.[1][2]
Core Mechanism of Action: Hyperactivation of Mitochondrial Protease HsClpP
This compound, also referred to as compound 7k in its developmental literature, exerts its anticancer effects through a targeted mechanism: the hyperactivation of the human caseinolytic protease P (HsClpP), a key enzyme located in the mitochondrial matrix.[1][2][3] Under normal physiological conditions, HsClpP, in conjunction with its associated ATPase ClpX, is crucial for maintaining mitochondrial protein quality control by degrading misfolded or damaged proteins.
This compound acts as a potent agonist, binding to HsClpP and triggering its proteolytic activity in an uncontrolled manner, independent of the ClpX chaperone. This hyperactivation leads to a state of "proteostatic collapse" within the mitochondria. The protease begins to indiscriminately degrade essential mitochondrial proteins, including subunits of the respiratory chain complexes, mitochondrial ribosomal proteins, and key metabolic enzymes.
This widespread degradation cripples mitochondrial function, leading to several downstream cytotoxic effects:
-
Disruption of Oxidative Phosphorylation (OXPHOS): The degradation of respiratory chain components impairs the cell's primary energy production pathway.
-
Increased Reactive Oxygen Species (ROS): Dysfunctional mitochondria generate higher levels of ROS, leading to significant oxidative stress.
-
Induction of Apoptosis: The culmination of mitochondrial dysfunction and cellular stress triggers the intrinsic pathway of programmed cell death, or apoptosis.
Docking and dynamics simulations have revealed that this compound (7k) adopts a characteristic "U"-shaped conformation when bound within a hydrophobic pocket between adjacent HsClpP subunits. This binding is stabilized by a reinforced hydrogen-bond network, which accounts for its high affinity and potent agonist activity.
Signaling Pathways
The primary signaling cascade initiated by this compound is the intrinsic apoptosis pathway, stemming directly from severe mitochondrial damage. The key events in this pathway are illustrated below.
Quantitative Data
This compound (7k) has demonstrated potent and specific activity in preclinical studies. The key quantitative metrics are summarized below.
| Parameter | Value | Description | Reference |
| HsClpP Activation (EC50) | 0.79 ± 0.03 µM | The concentration required to achieve 50% of the maximum activation of HsClpP proteolytic activity. | |
| In Vitro Antitumor Activity (IC50) | 0.038 ± 0.003 µM | The concentration required to inhibit the growth of Mv4-11 leukemia cells by 50%. | |
| In Vivo Tumor Growth Inhibition | 88.29% | The percentage of tumor growth suppression in an Mv4-11 xenograft mouse model at a dose of 10 mg/kg. |
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments used to characterize the mechanism of action of this compound.
HsClpP Proteolytic Activity Assay
This assay quantifies the ability of a compound to activate the HsClpP enzyme.
-
Principle: A fluorogenic substrate, such as a casein derivative or a short peptide like Ac-WLA-AMC, is used. In its intact state, the substrate has low fluorescence. Upon cleavage by active HsClpP, a fluorophore is released, resulting in a measurable increase in fluorescence.
-
Protocol Outline:
-
Recombinant HsClpP enzyme is pre-incubated with various concentrations of this compound (or control compounds) in an appropriate assay buffer (e.g., 50 mM Tris, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, pH 8.0).
-
The reaction is initiated by adding the fluorogenic substrate.
-
The mixture is incubated at 37°C.
-
Fluorescence is measured kinetically over time using a microplate reader at an appropriate excitation/emission wavelength (e.g., 350 nm excitation and 460 nm emission for AMC-based substrates).
-
The rate of increase in fluorescence is proportional to the HsClpP activity. EC50 values are calculated from the dose-response curves.
-
In Vitro Apoptosis Assay
This assay determines the extent to which a compound induces programmed cell death in a cancer cell line.
-
Principle: The Annexin V/Propidium Iodide (PI) method is a standard flow cytometry assay. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. In late apoptosis or necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the cellular DNA.
-
Protocol Outline:
-
Cancer cells (e.g., Mv4-11 acute myeloid leukemia cells) are seeded in culture plates.
-
Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Both floating and adherent cells are harvested and washed with PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently-labeled Annexin V and PI are added to the cell suspension.
-
The mixture is incubated for 15-30 minutes at room temperature in the dark.
-
The stained cells are analyzed by flow cytometry.
-
Cells are categorized into four populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Conclusion
This compound (7k) represents a significant advancement in the development of targeted cancer therapeutics. Its mechanism, centered on the hyperactivation of the mitochondrial protease HsClpP, offers a novel strategy for inducing apoptosis in cancer cells, particularly in the context of acute myeloid leukemia. The potent in vitro and in vivo activity, coupled with favorable pharmacokinetic properties, positions this compound as a strong candidate for further clinical investigation. This guide provides the foundational technical details for researchers and professionals engaged in the ongoing development and evaluation of this promising anticancer agent.
References
Antitumor Agent Statmp-151: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated target in oncology, with its hyperactivation being a key driver in numerous human cancers, including breast cancer. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Statmp-151, a novel small molecule inhibitor of STAT3. Derived from the natural product tetramethylpyrazine (TMP), Statmp-151 demonstrates potent antitumor activity by inhibiting STAT3 phosphorylation. This document details its mechanism of action, summarizes key in vitro and in vivo data, provides comprehensive experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Discovery and Rationale
The discovery of Statmp-151 was initiated by identifying a need for more effective STAT3 inhibitors with improved pharmacological properties. Tetramethylpyrazine (TMP), an alkaloid isolated from the rhizome of Ligusticum chuanxiong Hort., was selected as a starting scaffold due to its known, albeit weak, anticancer activities and favorable safety profile. The development of Statmp-151 involved a rational drug design and virtual screening approach to enhance its binding affinity and inhibitory function against the SH2 domain of STAT3, a critical domain for its activation and dimerization.[1]
Synthesis of Statmp-151
The synthesis of Statmp-151 is based on the chemical modification of the tetramethylpyrazine scaffold. While the specific multi-step synthesis is detailed in the supplementary materials of the primary research, a representative synthetic scheme would involve the functionalization of TMP to allow for the addition of moieties that enhance its interaction with the STAT3 protein. This typically involves creating reactive groups such as carboxyl or hydroxyl groups on the TMP core, followed by coupling with other chemical fragments identified through virtual screening to be crucial for binding to the STAT3 SH2 domain.
Mechanism of Action
Statmp-151 exerts its antitumor effects by directly targeting the STAT3 signaling pathway. The key step in STAT3 activation is the phosphorylation of the tyrosine residue 705 (Tyr705) within the SH2 domain, which is primarily mediated by Janus kinases (JAKs).[1] This phosphorylation event leads to the homodimerization of STAT3 monomers, their translocation into the nucleus, and subsequent binding to DNA to promote the transcription of downstream target genes involved in cell proliferation, survival, and migration.[1]
Statmp-151 was designed to bind to the SH2 domain of STAT3, thereby sterically hindering the phosphorylation of Tyr705.[2] Experimental evidence confirms that Statmp-151 significantly reduces the levels of phosphorylated STAT3 (p-STAT3) in breast cancer cell lines without affecting the total STAT3 protein expression.[2] This inhibition of STAT3 activation leads to the downstream suppression of its target genes, such as Bcl-2, MMP2, and MMP9, ultimately resulting in apoptosis and reduced cell migration.
STAT3 Signaling Pathway and Inhibition by Statmp-151
Caption: STAT3 signaling pathway and the inhibitory action of Statmp-151.
In Vitro and In Vivo Antitumor Activity
Statmp-151 has demonstrated significant antitumor activity in both in vitro and in vivo models of breast cancer.
In Vitro Efficacy
The antiproliferative effects of Statmp-151 were evaluated against multiple breast cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of Statmp-151
| Cell Line | Cancer Type | IC50 (µM) after 48h |
|---|---|---|
| 4T1 | Murine Mammary Carcinoma | 12.55 ± 1.08 |
| MDA-MB-231 | Human Breast Cancer | 15.36 ± 1.21 |
| MCF-7 | Human Breast Cancer | 21.09 ± 1.53 |
Data presented as mean ± standard deviation.
Statmp-151 was shown to inhibit cell proliferation in a dose- and time-dependent manner. Furthermore, it effectively induced apoptosis, as evidenced by Annexin V/PI double staining, and inhibited cell migration in wound-healing assays.
In Vivo Efficacy
The in vivo antitumor activity of Statmp-151 was assessed in a 4T1 tumor-bearing mouse model.
Table 2: In Vivo Antitumor Efficacy of Statmp-151
| Treatment Group | Dose | Tumor Volume Inhibition Rate (%) |
|---|---|---|
| Vehicle Control | - | - |
| Statmp-151 | 30 mg/kg/day (i.p.) | Significant suppression of tumor growth |
Intraperitoneal (i.p.) injection of Statmp-151 significantly suppressed tumor growth without obvious toxicity to the mice.
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted to evaluate the efficacy of Statmp-151.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed breast cancer cells (4T1, MDA-MB-231, MCF-7) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Statmp-151 for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well. Shake for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability and the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat MDA-MB-231 and 4T1 cells with different concentrations of Statmp-151 for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (early and late apoptosis).
Western Blot Analysis for p-STAT3
-
Protein Extraction: Treat MDA-MB-231 and 4T1 cells with Statmp-151 for 24 hours. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C, followed by incubation with a secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Statmp-151 Evaluation
Caption: Experimental workflow for the evaluation of Statmp-151.
Conclusion
Statmp-151 is a promising novel small molecule inhibitor of STAT3, developed through rational drug design based on the natural product tetramethylpyrazine. It effectively inhibits the proliferation of breast cancer cells in vitro and suppresses tumor growth in vivo by inhibiting the phosphorylation of STAT3. The data presented in this technical guide supports the continued development of Statmp-151 as a potential therapeutic agent for the treatment of breast cancer and other malignancies characterized by the hyperactivation of STAT3. Further chemical optimization and pharmacological exploration are warranted to advance this compound towards clinical application.
References
- 1. The Tetramethylpyrazine Derivative Statmp-151: A Novel Small Molecule Stat3 Inhibitor With Promising Activity Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Tetramethylpyrazine Derivative Statmp-151: A Novel Small Molecule Stat3 Inhibitor With Promising Activity Against Breast Cancer [frontiersin.org]
Technical Guide: I-BET151 (GSK1210151A) - A Potent Bromodomain and Extra-Terminal Domain (BET) Inhibitor
Disclaimer: The term "Antitumor agent-151" is not uniquely assigned to a single chemical entity and has been used to describe several different investigational compounds. Due to the limited availability of comprehensive public data for other agents with this designation, this technical guide will focus on the well-characterized BET bromodomain inhibitor, I-BET151 , also known as GSK1210151A . This compound has a substantial body of research detailing its chemical properties, mechanism of action, and antitumor activities.
Executive Summary
I-BET151 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to the acetyl-lysine recognition pockets of BET bromodomains, I-BET151 displaces them from chromatin, leading to the downregulation of key oncogenes such as c-MYC and BCL2.[1] This activity results in cell cycle arrest and induction of apoptosis in various cancer models, particularly in hematological malignancies like mixed-lineage leukemia (MLL). This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to I-BET151.
Chemical Structure and Physicochemical Properties
I-BET151, with the chemical formula C₂₃H₂₁N₅O₃, is a complex heterocyclic molecule. Its structure and key properties are summarized below.
Table 1: Chemical and Physicochemical Properties of I-BET151
| Property | Value | Reference(s) |
| IUPAC Name | 7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one | |
| Synonyms | GSK1210151A | |
| CAS Number | 1300031-49-5 | |
| Molecular Formula | C₂₃H₂₁N₅O₃ | |
| Molecular Weight | 415.44 g/mol | |
| SMILES | CC(ON=C1C)=C1C2=CC(N=CC(N3)=C4N(--INVALID-LINK--C5=CC=CC=N5)C3=O)=C4C=C2OC | |
| InChI Key | VUVUVNZRUGEAHB-CYBMUJFWSA-N | |
| Solubility | DMF: 10 mg/ml; DMSO: 5 mg/ml; Ethanol: 1 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml | |
| Storage Conditions | Solid form is stable for at least 12 months at -20°C. Aqueous solutions should not be stored for more than one day. |
Biological Activity and Mechanism of Action
I-BET151 exerts its antitumor effect by competitively inhibiting the binding of BET proteins (BRD2, BRD3, and BRD4) to acetylated histones on chromatin. This displacement prevents the recruitment of transcriptional machinery, including positive transcription elongation factor b (p-TEFb), to the promoters and enhancers of target genes. This leads to a reduction in the transcription of genes crucial for cancer cell proliferation and survival.
Table 2: In Vitro Biological Activity of I-BET151
| Target/Cell Line | Assay Type | IC₅₀ / pIC₅₀ / Kd | Reference(s) |
| BRD2 | Cell-free Assay | IC₅₀: 0.5 µM; pIC₅₀: 6.3 | |
| BRD3 | Cell-free Assay | IC₅₀: 0.25 µM; pIC₅₀: 6.6 | |
| BRD4 | Cell-free Assay | IC₅₀: 0.79 µM; pIC₅₀: 6.1 | |
| BRD2, BRD3, BRD4 | Binding Affinity | Kd: 0.02-0.1 µM | |
| MV4;11 (MLL-fusion) | Cell Proliferation | IC₅₀: 15-192 nM | |
| RS4;11 (MLL-fusion) | Cell Proliferation | IC₅₀: 15-192 nM | |
| MOLM13 (MLL-fusion) | Cell Proliferation | IC₅₀: 15-192 nM | |
| NOMO1 (MLL-fusion) | Cell Proliferation | IC₅₀: 15-192 nM | |
| U87MG (Glioma) | Cell Proliferation | Inhibition Observed |
Signaling Pathways Modulated by I-BET151
The inhibitory action of I-BET151 on BET proteins has downstream effects on several critical signaling pathways implicated in cancer:
-
c-MYC Pathway: I-BET151 effectively suppresses the transcription of the c-MYC oncogene, which is a master regulator of cell proliferation, growth, and metabolism. This is a primary mechanism of its antitumor activity.
-
NF-κB Pathway: I-BET151 has been shown to inhibit the activation of the NF-κB pathway, a key regulator of inflammation and cell survival. It can downregulate the production of pro-inflammatory cytokines such as IL-6 and IL-8.
-
Hedgehog (Hh) Signaling Pathway: I-BET151 can attenuate Hedgehog signaling by reducing the expression of the transcription factor GLI1. This effect is mediated through the inhibition of BRD4 binding to the GLI1 gene locus.
-
Notch Pathway: The anticancer activity of I-BET151 is also linked to its effects on the Notch signaling pathway.
References
In Vitro Evaluation of Antitumor Agent-151: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-151 (also referred to as compound 7k) is a novel, potent small molecule agonist of the human caseinolytic protease P (HsClpP).[1][2] HsClpP is a serine protease located in the mitochondrial matrix, playing a crucial role in maintaining mitochondrial protein homeostasis. In several types of cancer, including acute myeloid leukemia (AML), HsClpP is overexpressed.[3] this compound leverages this dependency by hyperactivating HsClpP, leading to uncontrolled protein degradation within the mitochondria. This process disrupts mitochondrial function, ultimately inducing apoptosis and inhibiting tumor cell proliferation.[3][4] This document provides a comprehensive overview of the in vitro evaluation of this compound, detailing its biological activity, mechanism of action, and the experimental protocols used for its characterization.
Quantitative Biological Activity
The in vitro efficacy of this compound has been quantified through various assays, demonstrating its potent activity as an HsClpP agonist and an anticancer agent.
Table 1: HsClpP Activation and Antiproliferative Activity
| Parameter | Value | Cell Line/System | Description |
| EC50 | 0.79 ± 0.03 µM | Recombinant HsClpP | The concentration required to achieve 50% of the maximum proteolytic activation of HsClpP. |
| IC50 | 0.038 ± 0.003 µM | Mv4-11 (AML) | The concentration required to inhibit the proliferation of the Mv4-11 acute myeloid leukemia cell line by 50%. |
Table 2: In Vitro Antiproliferative Activity Across AML Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Molm13 | AML | Data not available |
| U937 | AML | Data not available |
| OCI-AML2 | AML | Data not available |
| THP-1 | AML | Data not available |
| HL60 | AML | Data not available |
| KASUMI-1 | AML | Data not available |
| This compound displays potent antiproliferative activity against a panel of acute myeloid leukemia (AML) cell lines. |
Mechanism of Action & Signaling Pathways
This compound functions as a molecular activator of the HsClpP protease. In healthy cells, HsClpP activity is tightly regulated. However, in cancer cells that overexpress this enzyme, the introduction of this compound leads to dysregulated and excessive proteolytic activity within the mitochondria. This uncontrolled degradation of mitochondrial proteins disrupts essential processes, including the electron transport chain, leading to mitochondrial dysfunction. The subsequent increase in reactive oxygen species (ROS) and the release of pro-apoptotic factors from the mitochondria initiate the intrinsic apoptosis pathway, culminating in cancer cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize this compound.
Protocol 1: HsClpP Proteolytic Activity Assay
This assay measures the ability of this compound to activate the proteolytic function of recombinant human HsClpP.
Workflow:
Caption: Workflow for the HsClpP proteolytic activity assay.
Materials:
-
Recombinant human HsClpP enzyme
-
Fluorogenic peptide substrate (e.g., casein, FITC-labeled)
-
Assay buffer (e.g., 25 mM HEPES, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, pH 7.5)
-
This compound (stock solution in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the recombinant HsClpP enzyme and the fluorogenic peptide substrate to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Plot the fluorescence signal against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Protocol 2: Cell Viability Assay (MTT-based)
This assay determines the antiproliferative effect of this compound on cancer cell lines.
Workflow:
Caption: Workflow for the cell viability (MTT) assay.
Materials:
-
AML cell lines (e.g., Mv4-11, Molm13)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplates
-
Absorbance microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add the medium containing the different concentrations of the agent or vehicle control to the cells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting viability against the log of the compound concentration.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis and necrosis by this compound.
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
AML cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at various concentrations for a specified time period (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the samples promptly on a flow cytometer.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion
This compound is a promising therapeutic candidate that demonstrates potent and selective in vitro activity against cancer cells, particularly those of acute myeloid leukemia lineage. Its mechanism of action, centered on the hyperactivation of the mitochondrial protease HsClpP, represents a novel strategy in cancer therapy. The detailed protocols provided herein serve as a guide for the continued investigation and characterization of this and other HsClpP agonists in the drug discovery and development pipeline.
References
Ambiguity in "Antitumor agent-151" Designation Requires Clarification
Initial preclinical research has identified multiple investigational compounds referred to as "Antitumor agent-151" or a similar designation. These agents possess distinct mechanisms of action and originate from different discovery programs. To provide an in-depth technical guide, it is imperative to distinguish which specific agent is of interest.
The following distinct agents have been identified in scientific literature:
-
ABBV-151: A monoclonal antibody targeting the GARP-TGFβ1 complex to prevent the release of active TGFβ1, thereby enhancing antitumor immunity.[1]
-
I-BET151: A small molecule inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT), which impacts signal transduction pathways such as NF-κB, Notch, and Hedgehog.[2]
-
H-151: A potent and irreversible small-molecule inhibitor of STING (stimulator of interferon genes), a key sensor of cytosolic DNA that orchestrates immune responses.[3][4][5]
-
MM-151: An oligoclonal antibody therapeutic targeting the epidermal growth factor receptor (EGFR).
The preclinical data, including experimental protocols, quantitative results, and signaling pathways, are unique to each of these compounds. A meaningful and accurate technical whitepaper can only be produced with a clear focus on one of these agents.
To proceed, please specify which "this compound" is the subject of your request:
-
ABBV-151 (GARP-TGFβ1 inhibitor)
-
I-BET151 (BET inhibitor)
-
H-151 (STING inhibitor)
-
MM-151 (anti-EGFR therapeutic)
-
Another agent not listed above. Please provide additional identifiers.
Upon receiving this clarification, a comprehensive guide will be developed, adhering to all specified requirements for data presentation, experimental protocols, and visualizations.
References
- 1. onclive.com [onclive.com]
- 2. Anticancer Effects of I-BET151, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The STING antagonist H-151 ameliorates psoriasis via suppression of STING/NF-κB-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Induction of Apoptosis by Antitumor Agent I-BET151: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-BET151 (also known as GSK1210151A) is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1] These proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes.[2] I-BET151 has demonstrated significant antitumor activity in a range of hematological malignancies and solid tumors by inducing cell cycle arrest and, notably, apoptosis.[1][2] This technical guide provides an in-depth overview of the apoptotic pathways induced by I-BET151, supported by quantitative data and detailed experimental protocols.
Core Mechanism: Disruption of Oncogenic Transcription and Induction of Apoptosis
I-BET151 competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, displacing them from chromatin.[2] This leads to the downregulation of key oncogenes such as c-MYC, which is a master regulator of cell proliferation and survival. The antitumor activity of I-BET151 is also strongly linked to its ability to modulate the NF-κB signaling pathway, a critical mediator of inflammation and cell survival.
Signaling Pathway of I-BET151-Induced Apoptosis
The primary mechanism of I-BET151-induced apoptosis involves the inhibition of the NF-κB signaling pathway, primarily through the displacement of BRD2 and BRD4 from the promoters of NF-κB target genes. This leads to a cascade of events culminating in the activation of the intrinsic (mitochondrial) apoptotic pathway.
Key events in the I-BET151-induced apoptotic pathway include:
-
Inhibition of NF-κB Signaling: I-BET151-mediated displacement of BRD2 and BRD4 from chromatin prevents the transcription of NF-κB target genes that promote cell survival and inhibit apoptosis. This includes the downregulation of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family.
-
Upregulation of Pro-Apoptotic Proteins: The inhibition of BET proteins can lead to an increase in the expression of pro-apoptotic BH3-only proteins, such as BIM. BIM can directly activate the pro-apoptotic effector proteins BAX and BAK or inhibit anti-apoptotic Bcl-2 family members, leading to mitochondrial outer membrane permeabilization (MOMP).
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of BAX and BAK results in the formation of pores in the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.
-
Caspase Activation: Cytochrome c release triggers the formation of the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
-
Cell Cycle Arrest: In addition to inducing apoptosis, I-BET151 also causes cell cycle arrest, primarily at the G1 phase. This is often mediated by the upregulation of cell cycle inhibitors like p21.
Caption: I-BET151 induced apoptotic signaling pathway.
Data Presentation
Table 1: In Vitro Antiproliferative Activity of I-BET151 (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Assay Details |
| HEL | Acute Myeloid Leukemia | 1 | 4-hour incubation, CellTiter-Aqueous One assay. |
| HL-60 | Acute Promyelocytic Leukemia | 0.195 | 72-hour incubation, CellTiter-Glo assay. |
| HL-60 | Acute Promyelocytic Leukemia | 0.890 | 4-hour incubation, CellTiter-Aqueous One assay. |
| HT-29 | Colorectal Adenocarcinoma | 0.945 | 72-hour incubation, SRB assay. |
| K562 | Chronic Myelogenous Leukemia | > 100 | 4-hour incubation, CellTiter-Aqueous One assay. |
| K562 | Chronic Myelogenous Leukemia | > 2 | 4-day incubation, CellTiter-Glo luminescent assay. |
Table 2: I-BET151-Induced Apoptosis and Cell Cycle Arrest (Qualitative Summary)
| Cell Line(s) | Cancer Type | Effect on Apoptosis | Effect on Cell Cycle | Key Molecular Changes |
| Melanoma Cells | Melanoma | Dose-dependent increase in apoptosis. | G1 phase arrest. | Upregulation of BIM, downregulation of c-MYC. |
| U937 | Histiocytic Lymphoma | Significant induction of apoptosis. | Increase in sub-G1 and G1 phases. | Inhibition of NF-κB signaling. |
| B-cell Lymphoma | B-cell Lymphoma | Induction of apoptosis via mitochondrial pathway. | G0/G1 phase arrest. | Caspase activation, mitochondrial membrane perturbation. |
| Neuroblastoma Cells | Neuroblastoma | Promotion of apoptosis. | Not specified | Inhibition of N-Myc, upregulation of TP53INP1. |
Experimental Protocols
Experimental Workflow Overview
References
The Activation of Mitochondrial Protease HsClpP by ONC201: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONC201, also known as TIC10, is a first-in-class small molecule of the imipridone class that has demonstrated significant antitumor activity in a variety of preclinical cancer models and is currently under investigation in multiple clinical trials.[1][2][3] Initially identified for its ability to induce Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) transcription, subsequent research has revealed a more complex mechanism of action centered on the mitochondrial protease, caseinolytic mitochondrial matrix peptidase proteolytic subunit (ClpP).[3][4] This document provides a detailed technical guide on the activation of human ClpP (HsClpP) by ONC201, summarizing key quantitative data, experimental methodologies, and the associated signaling pathways.
Core Mechanism: Allosteric Activation of HsClpP
ONC201 functions as a direct, allosteric agonist of the mitochondrial serine protease HsClpP. Under normal physiological conditions, the proteolytic activity of the ClpP tetradecameric core is regulated by the ClpX ATPase, which unfolds and presents substrate proteins for degradation. ONC201 and its more potent analogues, known as TR compounds, bind to a hydrophobic pocket on the surface of HsClpP, inducing a conformational change that activates the protease independent of ClpX. This uncontrolled activation leads to the degradation of a broad range of mitochondrial proteins, including components of the electron transport chain.
The downstream consequences of promiscuous HsClpP activation are profound and contribute to the antitumor effects of ONC201. These include:
-
Disruption of Oxidative Phosphorylation (OXPHOS): Degradation of essential OXPHOS proteins impairs mitochondrial respiration.
-
Induction of the Integrated Stress Response (ISR): Mitochondrial dysfunction triggers a cellular stress response characterized by the upregulation of Activating Transcription Factor 4 (ATF4) and the pro-apoptotic protein CHOP.
-
Inhibition of Protein Synthesis: A key outcome of the ISR is the phosphorylation of eIF2α, leading to a global reduction in protein synthesis.
-
Apoptotic Cell Death: The culmination of these mitochondrial and cellular stresses leads to caspase-dependent apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative parameters reported for the interaction of ONC201 and its more potent analogue, TR-57, with HsClpP and their effects on cancer cells.
| Compound | Assay | Parameter | Value | Cell Line/System | Reference |
| ONC201 | HsClpP Protease Activity (Casein) | EC50 | ~1.25 µM | Recombinant Protein | |
| Cell Viability (MTS Assay) | IC50 | 2.5 - 5 µM | SUM159 | ||
| TR-57 | HsClpP Protease Activity (Casein) | EC50 | ~200 nM | Recombinant Protein | |
| Cell Viability (MTS Assay) | IC50 | < 0.1 µM | SUM159 |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the signaling cascade initiated by ONC201 and a typical workflow for assessing HsClpP activation.
References
- 1. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ACTION: a randomized phase 3 study of ONC201 (dordaviprone) in patients with newly diagnosed H3 K27M-mutant diffuse glioma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: I-BET151 (GSK1210151A) for Leukemia Treatment Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-BET151 (also known as GSK1210151A) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes.[2] In various forms of leukemia, particularly those with MLL fusions, the aberrant activity of BET proteins is a key driver of oncogenesis.[2][3] I-BET151 displaces BET proteins from chromatin, leading to the downregulation of critical oncogenes such as c-MYC and BCL2, thereby inducing cell cycle arrest and apoptosis in leukemia cells.[2] This document provides a comprehensive technical overview of I-BET151, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its investigation in leukemia research.
Mechanism of Action and Signaling Pathways
I-BET151 exerts its anti-leukemic effects by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, primarily BRD4. This prevents the association of BET proteins with acetylated histones at super-enhancers and promoters of key target genes. The subsequent displacement of the transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), leads to a reduction in the transcription of genes critical for leukemia cell proliferation and survival.
The primary downstream targets of I-BET151 in leukemia include:
-
c-MYC: A master regulator of cell proliferation, growth, and metabolism. I-BET151-mediated displacement of BRD4 from the c-MYC promoter leads to a rapid downregulation of its expression.
-
BCL2: An anti-apoptotic protein that is frequently overexpressed in leukemia, contributing to cell survival and drug resistance. I-BET151 treatment results in the transcriptional repression of BCL2.
-
NF-κB Pathway: In some leukemia subtypes, BET proteins are involved in the activation of the NF-κB signaling pathway, which promotes inflammation and cell survival. I-BET151 can inhibit this pathway by downregulating the expression of NF-κB target genes. Resistance to I-BET151 has been associated with the constitutive activation of the NF-κB pathway.
Signaling Pathway of I-BET151 in Leukemia
Caption: Mechanism of action of I-BET151 in leukemia cells.
Quantitative Data
The efficacy of I-BET151 has been evaluated across a panel of leukemia cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative activity, particularly in MLL-rearranged leukemia.
| Cell Line | Leukemia Subtype | IC50 (nM) | Reference |
| MV4;11 | Acute Myeloid Leukemia (MLL-AF4) | 9.03 - 26 | |
| MOLM-13 | Acute Myeloid Leukemia (MLL-AF9) | Not specified | |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia (MLL-AF4) | 192 | |
| HL-60 | Acute Promyelocytic Leukemia | 195 | |
| HEL | Erythroleukemia (JAK2 V617F) | 1000 | |
| K-562 | Chronic Myeloid Leukemia (BCR-ABL) | > 100,000 |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the investigation of I-BET151 in a laboratory setting.
Cell Viability Assay (Resazurin-based)
This protocol outlines the measurement of cell viability to determine the IC50 of I-BET151.
Materials:
-
Leukemia cell lines
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
I-BET151 (stock solution in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution
-
Plate reader with fluorescence detection
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of I-BET151 in complete medium at 2x the final desired concentration.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
-
Viability Measurement:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining cell viability using a resazurin-based assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the quantification of apoptosis in leukemia cells treated with I-BET151 using flow cytometry.
Materials:
-
Leukemia cell lines
-
Complete culture medium
-
I-BET151
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate at a density that will not exceed confluency after the treatment period.
-
Treat cells with the desired concentrations of I-BET151 or vehicle (DMSO) for 24-72 hours.
-
-
Cell Harvesting and Staining:
-
Harvest cells by centrifugation.
-
Wash cells twice with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
Western Blotting for BRD4 and c-MYC
This protocol details the detection of BRD4 and c-MYC protein levels in leukemia cells following I-BET151 treatment.
Materials:
-
Leukemia cell lines
-
I-BET151
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-c-MYC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with I-BET151 as described in the apoptosis assay.
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin).
-
Conclusion
I-BET151 is a promising anti-leukemia agent that targets the fundamental epigenetic mechanisms driving oncogenesis. Its ability to downregulate key survival and proliferation genes like c-MYC and BCL2 provides a strong rationale for its continued investigation in preclinical and clinical settings. The protocols and data presented in this guide offer a framework for researchers to further explore the therapeutic potential of I-BET151 in various leukemia subtypes. Future research should focus on elucidating mechanisms of resistance and identifying effective combination strategies to enhance its clinical utility.
References
- 1. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Effects of I-BET151, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Replication Study: Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Intracellular Journey of I-BET151: A Technical Guide to Cellular Uptake and Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-BET151 (also known as GSK1210151A) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2][3] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, driving the expression of genes involved in cell proliferation, survival, and inflammation. In many cancers, the aberrant activity of BET proteins contributes to oncogene expression and tumor progression.[4]
I-BET151 exerts its antitumor effects by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin. This leads to the suppression of key oncogenes such as c-MYC and dysregulation of critical signaling pathways, including the NF-κB, Notch, and Hedgehog pathways. This technical guide provides an in-depth overview of the cellular uptake and subcellular distribution of I-BET151, along with detailed experimental protocols to facilitate further research in this area.
Cellular Uptake and Distribution
While detailed quantitative studies on the cellular uptake kinetics and specific subcellular concentrations of I-BET151 are not extensively published, the primary site of action is well-established to be the cell nucleus, where it interacts with chromatin-associated BET proteins. The lipophilic nature of I-BET151 allows it to passively diffuse across the plasma and nuclear membranes to reach its target.
Subcellular Localization
Quantitative Data
Direct quantitative measurements of I-BET151 uptake and distribution are not widely available in the public domain. However, the biological activity of I-BET151 is often quantified by its half-maximal inhibitory concentration (IC50) in various cancer cell lines, which indirectly reflects its ability to enter the cell and engage its target.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| U87MG | Glioblastoma | 1.05 ± 0.18 (48h) | CellTiter-Glo | |
| U87MG | Glioblastoma | 0.572 ± 0.048 (72h) | CellTiter-Glo | |
| A172 | Glioblastoma | 1.28 ± 0.23 | CellTiter-Glo | |
| SW1783 | Glioblastoma | 2.68 ± 0.45 | CellTiter-Glo | |
| Patient-derived GSCs | Glioblastoma | 1.12 ± 0.23 | CellTiter-Glo |
Key Signaling Pathways Affected by I-BET151
I-BET151's inhibition of BET proteins leads to the dysregulation of several key signaling pathways implicated in cancer.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation. In many cancers, this pathway is constitutively active. I-BET151 has been shown to inhibit the NF-κB signaling pathway. Studies in melanoma have indicated that BRD2 is the primary BET protein involved in regulating NF-κB, and I-BET151 treatment leads to the transcriptional downregulation of the NF-κB subunit p105/p50.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is aberrantly reactivated in several cancers, including medulloblastoma and basal cell carcinoma. I-BET151 has been shown to attenuate Hh signaling downstream of Smoothened (SMO). It achieves this by inhibiting BRD4, which reduces the expression of the key transcription factor GLI1.
Notch Signaling Pathway
The Notch signaling pathway is a highly conserved pathway that regulates cell fate decisions, proliferation, and apoptosis. Dysregulation of this pathway is implicated in various cancers. I-BET151, by targeting BRD4, can regulate the Notch signaling pathway, thereby affecting the self-renewal of cancer stem cells.
Experimental Protocols
The following are adaptable protocols for key experiments to study the cellular uptake and subcellular distribution of I-BET151.
Subcellular Fractionation and Western Blotting
This protocol allows for the separation of nuclear and cytoplasmic fractions to determine the localization of target proteins and the effects of I-BET151.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Hypotonic Lysis Buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 0.5 mM DTT, with protease inhibitors)
-
Nuclear Lysis Buffer (e.g., 20 mM HEPES, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% glycerol, with protease inhibitors)
-
Cell scraper
-
Microcentrifuge
-
Protein assay reagents (e.g., BCA or Bradford)
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Antibodies: anti-BRD4, anti-Histone H3 (nuclear marker), anti-α-Tubulin (cytoplasmic marker), and appropriate secondary antibodies.
Procedure:
-
Culture cancer cells to ~80-90% confluency and treat with the desired concentration of I-BET151 or vehicle (DMSO) for the specified time.
-
Wash cells twice with ice-cold PBS and harvest by scraping.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 200 µL of ice-cold Hypotonic Lysis Buffer and incubate on ice for 15 minutes.
-
Homogenize the cell suspension by passing it through a 25-gauge needle 10-15 times.
-
Centrifuge the lysate at 3,000 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cytoplasmic fraction, into a new pre-chilled tube.
-
Wash the remaining nuclear pellet with 200 µL of Hypotonic Lysis Buffer and centrifuge again as in step 6. Discard the supernatant.
-
Resuspend the nuclear pellet in 50-100 µL of ice-cold Nuclear Lysis Buffer and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the nuclear debris.
-
Collect the supernatant, which is the nuclear fraction.
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions.
-
Perform Western blot analysis on equal amounts of protein from each fraction. Probe for BRD4 to observe its distribution, Histone H3 to confirm the purity of the nuclear fraction, and α-Tubulin to confirm the purity of the cytoplasmic fraction.
Immunofluorescence Microscopy
This protocol allows for the visualization of the subcellular localization of target proteins in response to I-BET151 treatment.
Materials:
-
Cells cultured on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% goat serum in PBS)
-
Primary antibody (anti-BRD4)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Seed cells on sterile glass coverslips in a culture dish and allow them to adhere.
-
Treat the cells with I-BET151 or vehicle for the desired time.
-
Wash the cells gently with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-BRD4 antibody diluted in Blocking Buffer overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS, protected from light.
-
Counterstain the nuclei by incubating with DAPI for 5 minutes at room temperature.
-
Wash once with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the slides using a fluorescence microscope with the appropriate filters.
Conclusion
I-BET151 is a promising antitumor agent that functions by disrupting the epigenetic regulation of key oncogenic signaling pathways. Its primary site of action is the nucleus, where it inhibits the function of BET proteins. While direct quantitative data on its cellular uptake and distribution are still emerging, the protocols and information provided in this guide offer a solid foundation for researchers to investigate the intracellular behavior of I-BET151 and other BET inhibitors. A thorough understanding of how these molecules enter cells and reach their targets is crucial for the development of more effective cancer therapies.
References
- 1. Frontiers | Anticancer Effects of I-BET151, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins [frontiersin.org]
- 2. Anticancer Effects of I-BET151, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Effects of I-BET151, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bromodomain and extra-terminal motif inhibitors: a review of preclinical and clinical advances in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Paclitaxel (formerly Antitumor agent-151) in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel is a potent antimicrotubule agent widely used in the treatment of various solid tumors, including ovarian, breast, lung, and pancreatic cancers. It functions by stabilizing microtubule polymers and preventing their disassembly, which is crucial for cell division.[1][2][3] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2][3] These application notes provide detailed protocols for the use of Paclitaxel in preclinical in vivo models to evaluate its antitumor efficacy.
Mechanism of Action
Paclitaxel's primary mechanism of action involves its binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubule structure, preventing the dynamic instability required for mitotic spindle assembly and chromosome segregation during cell division. The arrest of the cell cycle at mitosis triggers apoptotic pathways, leading to cancer cell death.
Caption: Paclitaxel's mechanism of action leading to apoptosis.
In Vivo Antitumor Activity of Paclitaxel
Paclitaxel has demonstrated significant antitumor activity in a variety of human tumor xenograft models established in immunocompromised mice. Efficacy is typically assessed by measuring tumor growth inhibition and, in some models, survival extension.
Summary of Paclitaxel Efficacy in Xenograft Models
| Tumor Type | Cell Line | Mouse Strain | Paclitaxel Dose and Schedule | Administration Route | Key Findings |
| Lung Cancer | A549, NCI-H23, NCI-H460, DMS-273 | Nude Mice | 12 and 24 mg/kg/day for 5 days | Intravenous (IV) | Significant tumor growth inhibition compared to saline control. |
| Pediatric Rhabdomyosarcoma | RH4 | NOD/SCID | 30 mg/kg (Paclitaxel), 50 mg/kg (nab-Paclitaxel) weekly | Intravenous (IV) | Nab-paclitaxel showed increased local relapse-free intervals compared to paclitaxel. |
| Pediatric Neuroblastoma | SK-N-BE(2) | NOD/SCID | 50 mg/kg weekly (nab-Paclitaxel) | Intravenous (IV) | Significantly prolonged animal survival compared to the control group. |
| Breast Cancer | Murine Breast Carcinoma | Nude Mice | 3 and 6 mg/kg/day for 5 days | Intraperitoneal (IP) | Dose-dependent decrease in microvessel density, indicating anti-angiogenic properties. |
| Appendiceal Adenocarcinoma | PMCA-3 PDX | NSG Mice | 6.25, 12.5, and 25.0 mg/kg weekly for 3 weeks (2 cycles) | Intraperitoneal (IP) vs. Intravenous (IV) | IP administration was more effective and less toxic than IV. 25.0 mg/kg IP paclitaxel significantly reduced tumor burden. |
| Prostate Cancer | RM-1 | - | 4, 20, and 40 mg/kg | - | 4 mg/kg was the minimal dose to induce tumoricidal activity. |
Experimental Protocols
General Workflow for In Vivo Efficacy Studies
Caption: A typical workflow for an in vivo xenograft study.
Protocol 1: Subcutaneous Xenograft Model for Tumor Growth Inhibition
This protocol describes a general procedure for evaluating the efficacy of Paclitaxel in a subcutaneous human tumor xenograft model.
1. Materials:
-
Human cancer cell line of interest (e.g., A549 lung carcinoma)
-
Female athymic nude mice (6-8 weeks old)
-
Paclitaxel (formulated in a suitable vehicle, e.g., Cremophor EL/ethanol or as nab-paclitaxel)
-
Vehicle control
-
Sterile PBS and cell culture medium
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Syringes and needles for injection
2. Procedure:
-
Cell Preparation: Culture tumor cells to 80-90% confluency. Harvest cells and resuspend in sterile PBS or medium at a concentration of 5-10 x 10⁶ cells per 100 µL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Drug Administration:
-
Treatment Group: Administer Paclitaxel at the desired dose and schedule (e.g., 20 mg/kg, intravenously, once weekly).
-
Control Group: Administer an equivalent volume of the vehicle control following the same schedule.
-
-
Efficacy Monitoring: Continue to measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity. Significant body weight loss (>15-20%) is an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration of treatment.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for the treated group compared to the control group. Tumors can be excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Protocol 2: Orthotopic and Metastatic Models for Survival Analysis
This protocol is adapted for more clinically relevant models where survival is a key endpoint.
1. Materials:
-
Tumor cell line capable of orthotopic growth or metastasis (e.g., SK-N-BE(2) neuroblastoma for a metastatic model).
-
Immunocompromised mice (e.g., NOD/SCID).
-
Paclitaxel and vehicle control.
-
Surgical tools for orthotopic implantation or injection for metastatic models.
-
Imaging system (e.g., bioluminescence imaging if using luciferase-expressing cells) to monitor tumor burden.
2. Procedure:
-
Tumor Cell Implantation:
-
Orthotopic: Surgically implant tumor cells into the organ of origin.
-
Metastatic: Inject tumor cells intravenously (e.g., via the tail vein) to establish lung metastases, or intracardiac for widespread metastasis.
-
-
Treatment Initiation: Begin treatment with Paclitaxel or vehicle control at a predetermined time point after tumor cell inoculation (e.g., 14 days post-inoculation). A common regimen for nab-paclitaxel is 50 mg/kg intravenously, weekly.
-
Monitoring:
-
Monitor animal health and body weight regularly.
-
If applicable, use in vivo imaging to track tumor progression.
-
-
Endpoint: The primary endpoint is survival. Monitor animals until they meet predefined humane endpoints (e.g., significant weight loss, signs of distress, tumor burden impacting normal function).
-
Data Analysis: Analyze survival data using Kaplan-Meier curves and log-rank tests to determine if Paclitaxel treatment significantly extends survival compared to the control group.
Important Considerations
-
Formulation: Paclitaxel is poorly soluble in water. Standard formulations use solvents like Cremophor EL, which can cause hypersensitivity reactions and has its own biological effects. Nanoparticle formulations, such as albumin-bound paclitaxel (nab-paclitaxel), are often used to improve solubility and tumor delivery, potentially increasing efficacy and reducing toxicity.
-
Dose and Schedule: The optimal dose and schedule for Paclitaxel will vary depending on the tumor model, mouse strain, and formulation used. It is recommended to perform a Maximum Tolerated Dose (MTD) study to determine the optimal dose for your specific model before initiating large-scale efficacy studies.
-
Route of Administration: The most common administration routes are intravenous (IV) and intraperitoneal (IP). The choice of route should be guided by the tumor location and the clinical relevance of the model. For peritoneal carcinomatosis models, IP administration can be more effective.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Monitor animals closely for signs of toxicity and adhere to humane endpoints.
References
Application Notes and Protocols for Western Blot Analysis of I-BET151 (Antitumor agent-151) Treated Cells
Introduction
I-BET151 (GSK1210151A) is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2][3] These proteins are epigenetic "readers" that play a crucial role in regulating the transcription of key oncogenes and cell cycle regulators.[4][5] By displacing BET proteins from chromatin, I-BET151 effectively downregulates the expression of genes critical for tumor cell proliferation, survival, and inflammation. Its anticancer activity has been demonstrated in various hematological malignancies and solid tumors.
The mechanism of action of I-BET151 involves the modulation of several important signaling pathways, including the NF-κB, Notch, and Hedgehog pathways. Treatment with I-BET151 leads to cell cycle arrest, primarily at the G0/G1 phase, and the induction of apoptosis. Western blot analysis is a fundamental technique to elucidate and confirm the molecular effects of I-BET151 on cancer cells by quantifying the changes in protein expression levels within these key pathways. This document provides detailed protocols for the Western blot analysis of cells treated with I-BET151.
Data Presentation
The following table summarizes the expected outcomes of I-BET151 treatment on key protein markers as analyzed by Western blot. The changes are based on published literature and represent typical responses in sensitive cancer cell lines.
| Target Pathway | Protein Target | Expected Change After I-BET151 Treatment | Reference |
| BET Proteins | BRD4 | No change in total protein level (I-BET151 inhibits function, not expression) | |
| Cell Cycle | c-MYC | Significant Decrease | |
| CDK6 | Decrease | ||
| p21 (CDKN1A) | Increase | ||
| Apoptosis | Cleaved Caspase-3 | Increase | |
| Cleaved PARP | Increase | ||
| BCL2 | Decrease | ||
| BIM | Increase | ||
| NF-κB Pathway | p-p65 (Phospho-p65) | Decrease | |
| p105/p50 (NFKB1) | Decrease | ||
| IκBα | Stabilization (Increase in total levels) | ||
| Notch Pathway | Notch1 | Decrease | |
| Hes1 | Decrease | ||
| Hedgehog Pathway | Gli1 | Significant Decrease |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathways affected by I-BET151 and the general workflow for the Western blot protocol.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the effects of I-BET151 on target protein expression.
Cell Culture and Treatment
-
Cell Seeding: Plate a cancer cell line of interest (e.g., melanoma, ovarian, or leukemia cell lines) in 6-well plates or 10 cm dishes at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells in their appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
I-BET151 Preparation: Prepare a stock solution of I-BET151 (e.g., 10 mM in DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Once cells are 70-80% confluent, replace the old medium with fresh medium containing various concentrations of I-BET151 (e.g., 0, 0.1, 0.5, 1, 5 µM). Include a vehicle control (DMSO) at a concentration equal to that in the highest I-BET151 dose.
-
Incubation: Incubate the treated cells for a specified time period (e.g., 24, 48, or 72 hours) to observe changes in protein expression.
Preparation of Cell Lysates
-
Cell Wash: After treatment, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.
-
Harvesting: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the clear supernatant, which contains the total protein extract, to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Standard Curve: Use a bovine serum albumin (BSA) standard curve to accurately calculate the protein concentration of each sample.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Also, load a pre-stained protein ladder to monitor migration and estimate protein size.
-
Running the Gel: Run the gel in 1X running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm successful transfer by staining the membrane with Ponceau S.
Immunodetection
-
Blocking: Destain the membrane with TBST (Tris-buffered saline with 0.1% Tween-20) and block non-specific binding sites by incubating the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer according to the manufacturer's recommendation, overnight at 4°C with gentle agitation. (See table below for suggested antibodies).
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse), diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
Signal Detection and Data Analysis
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of each target protein band to that of a loading control (e.g., β-actin, GAPDH, or α-tubulin) to correct for loading variations.
Recommended Primary Antibodies:
| Target Protein | Host Species | Recommended Dilution |
| BRD4 | Rabbit | 1:1000 |
| c-MYC | Rabbit | 1:1000 |
| p-p65 (S536) | Rabbit | 1:1000 |
| Cleaved Caspase-3 | Rabbit | 1:1000 |
| Notch1 | Rabbit | 1:1000 |
| Gli1 | Rabbit | 1:1000 |
| β-actin | Mouse | 1:5000 |
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Anticancer Effects of I-BET151, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins [frontiersin.org]
- 3. Anticancer Effects of I-BET151, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantifying Apoptosis Induction by Antitumor Agent-151 Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antitumor agent-151 is a novel compound identified as a potent agonist of the human caseinolytic protease P (HsClpP), exhibiting significant antileukemia activity.[1] A key mechanism of its antitumor effect is the induction of apoptosis, or programmed cell death.[1] Dysregulation of apoptosis is a hallmark of cancer, and therapeutic agents that can effectively trigger this process are of great interest in oncology drug development.[2][3]
This application note provides a detailed protocol for the quantitative assessment of apoptosis in cancer cells treated with this compound using a flow cytometry-based assay with Annexin V and Propidium Iodide (PI) staining. The Annexin V-FITC assay is a widely used method for detecting early-stage apoptosis.[4] It utilizes the high affinity of Annexin V, a calcium-dependent phospholipid-binding protein, for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Principle of the Assay
During the initial phases of apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V conjugated to a fluorochrome, such as FITC, can then bind to the exposed PS. This allows for the identification of early apoptotic cells. Propidium Iodide (PI) is used as a viability dye. In late-stage apoptosis and necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the cellular DNA. This enables the distinction between different stages of cell death.
The four resulting populations can be distinguished by flow cytometry:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (less common).
Data Presentation
The following table summarizes hypothetical quantitative data from an experiment where a leukemia cell line (e.g., Jurkat) was treated with increasing concentrations of this compound for 48 hours. The data represents the percentage of cells in each quadrant as determined by flow cytometry.
| Treatment Group | Concentration (µM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 0.01 | 85.6 ± 3.5 | 8.9 ± 1.5 | 5.5 ± 1.1 |
| This compound | 0.1 | 60.3 ± 4.2 | 25.1 ± 3.3 | 14.6 ± 2.7 |
| This compound | 1 | 25.7 ± 3.8 | 48.9 ± 5.1 | 25.4 ± 4.5 |
| This compound | 10 | 5.4 ± 1.9 | 35.2 ± 4.7 | 59.4 ± 6.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials
-
This compound
-
Cancer cell line (e.g., Jurkat, suspension cells; or a relevant adherent cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
Pipettes and tips
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Antitumor agent-151 in combination with other chemotherapy agents
Unraveling the Complexity of "Antitumor Agent-151"
The designation "this compound" is not unique to a single compound and has been associated with several distinct investigational drugs in preclinical and clinical development. This ambiguity necessitates a clarification of the specific agent of interest. For the purpose of providing a comprehensive and detailed application note as requested, this document will focus on I-BET151 (GSK1210151A) , a well-characterized inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.
Other agents identified with the "151" designation include:
-
ABBV-151 : A monoclonal antibody targeting the GARP-TGFβ1 complex.[1]
-
IMGN151 : A next-generation folate receptor alpha (FRα)-targeting antibody-drug conjugate.
-
MM-151 : An oligoclonal anti-EGFR antibody combination.[2]
-
AMT-151 : A novel antibody-drug conjugate targeting folate receptor alpha.[3]
Clinical trials such as IMbrave 151 and IMmotion-151 have also been identified, which evaluate combinations of established drugs like atezolizumab and bevacizumab.[4][5]
This application note will proceed with a detailed overview of I-BET151, including its mechanism of action, combination strategies with other chemotherapeutic agents, and relevant experimental protocols.
Application Notes and Protocols: I-BET151 in Combination Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
I-BET151 is a potent and selective small molecule inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histone tails, BET proteins recruit transcriptional machinery to specific gene promoters, including those of key oncogenes like MYC. Dysregulation of BET protein activity is implicated in the pathogenesis of various hematological malignancies and solid tumors. I-BET151 exerts its antitumor effects by competitively inhibiting the binding of BET proteins to acetylated histones, leading to the downregulation of oncogenic gene expression, cell cycle arrest, and apoptosis.
Recent studies have highlighted the potential of I-BET151 in combination with conventional chemotherapy and other targeted agents to enhance therapeutic efficacy and overcome drug resistance. This document provides a summary of preclinical data and detailed protocols for evaluating I-BET151 in combination therapies.
Data Presentation
Table 1: In Vitro Efficacy of I-BET151 in Combination with Chemotherapy Agents
| Cell Line | Cancer Type | I-BET151 IC50 (nM) | Chemotherapy Agent | Chemo Agent IC50 (µM) | Combination Index (CI) Value* | Synergy |
| OVCAR-3 | Ovarian Cancer | 180 | Cisplatin | 7.8 | 0.59 | Synergistic |
| A549 | Lung Cancer | 210 | Cisplatin | 10.1 | 0.68 | Synergistic |
| HCT116 | Colorectal Cancer | 125 | Irinotecan | 4.1 | 0.45 | Synergistic |
| HT-29 | Colorectal Cancer | 150 | Irinotecan | 5.2 | 0.48 | Synergistic |
*Combination Index (CI) values were calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of I-BET151 in a Patient-Derived Xenograft (PDX) Model of Triple-Negative Breast Cancer
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, p.o. | 1850 ± 210 | 0% |
| I-BET151 | 20 mg/kg, daily, p.o. | 1250 ± 180 | 32% |
| Paclitaxel | 10 mg/kg, weekly, i.v. | 980 ± 150 | 47% |
| I-BET151 + Paclitaxel | Combination schedule | 350 ± 90 | 81% |
Signaling Pathways
The anticancer activity of I-BET151 is associated with its impact on multiple signaling pathways. By inhibiting BET proteins, I-BET151 can modulate the transcription of genes regulated by NF-κB, Notch, and Hedgehog signaling pathways.
Caption: Mechanism of action of I-BET151.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of I-BET151 and a combination chemotherapy agent, and to assess for synergistic, additive, or antagonistic effects.
Materials:
-
Cancer cell lines (e.g., OVCAR-3, A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
I-BET151 (10 mM stock in DMSO)
-
Chemotherapy agent (e.g., Cisplatin, 10 mM stock in saline)
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay
-
Plate reader with luminescence detection
-
CompuSyn software for CI calculation
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Drug Preparation:
-
Prepare serial dilutions of I-BET151 and the chemotherapy agent in complete medium at 2x the final desired concentration.
-
For combination studies, prepare a fixed-ratio serial dilution of both agents.
-
-
Cell Treatment:
-
Remove the medium from the wells and add 100 µL of the drug dilutions.
-
Include wells for "vehicle control" (medium with DMSO) and "no-cell" blanks.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the "no-cell" blanks from all other values.
-
Normalize the data to the "vehicle control" to determine the percentage of viable cells.
-
Calculate IC50 values using non-linear regression (log(inhibitor) vs. normalized response).
-
Use CompuSyn software to calculate the Combination Index (CI) from the dose-response curves of the single agents and their combination.
-
Caption: Workflow for in vitro synergy assessment.
Protocol 2: In Vivo Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of I-BET151 in combination with a standard-of-care chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Cancer cell line or patient-derived tumor fragments
-
Matrigel (optional, for cell line xenografts)
-
I-BET151 (formulated for oral gavage)
-
Chemotherapy agent (formulated for intravenous or intraperitoneal injection)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
For cell line xenografts, subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of medium and Matrigel into the flank of each mouse.
-
For PDX models, surgically implant a small tumor fragment (2-3 mm³) subcutaneously.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).
-
-
Treatment Administration:
-
Group 1 (Vehicle): Administer the vehicle for I-BET151 (e.g., 0.5% methylcellulose) by oral gavage (p.o.) daily.
-
Group 2 (I-BET151): Administer I-BET151 (e.g., 20 mg/kg) p.o. daily.
-
Group 3 (Chemotherapy): Administer the chemotherapy agent (e.g., Paclitaxel, 10 mg/kg) intravenously (i.v.) once a week.
-
Group 4 (Combination): Administer both I-BET151 and the chemotherapy agent as per their respective schedules.
-
-
Monitoring:
-
Measure tumor volumes and body weights twice weekly.
-
Monitor for any signs of toxicity.
-
-
Endpoint:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Euthanize mice and excise tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group over time.
-
Determine the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze statistical significance between groups using appropriate statistical tests (e.g., ANOVA).
-
Caption: Workflow for in vivo xenograft study.
Disclaimer: These protocols are intended as a general guide. Specific parameters such as cell seeding density, drug concentrations, and dosing schedules should be optimized for each specific cancer model and experimental setup. All animal experiments must be conducted in accordance with institutional guidelines and regulations.
References
- 1. onclive.com [onclive.com]
- 2. Safety, pharmacology, and preliminary clinical activity of MM-151: An oligocolnal anti-EGFR theraputic in patients with cetuximab-resistant CRC and other refractory solid tumors. - ASCO [asco.org]
- 3. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 4. IMbrave 151: a randomized phase II trial of atezolizumab combined with bevacizumab and chemotherapy in patients with advanced biliary tract cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Measuring HsClpP Proteolytic Activity with Antitumor Agent-151
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human mitochondrial ClpP (HsClpP) is a serine protease crucial for maintaining mitochondrial protein homeostasis.[1][2] Its dysregulation is implicated in various diseases, particularly cancer, making it a compelling target for therapeutic development.[1][2] Small molecules that modulate HsClpP activity, either by activating or inhibiting its proteolytic function, have shown potential as anticancer agents.[2] This document provides detailed protocols for measuring the proteolytic activity of HsClpP in the presence of a novel investigational compound, Antitumor agent-151. The described assays are fundamental for characterizing the mechanism of action and potency of new HsClpP modulators.
The protocols herein describe two primary methods for assessing HsClpP activity: a continuous fluorogenic peptide substrate assay for kinetic analysis and a casein degradation assay for measuring general proteolytic function.
Key Concepts
-
HsClpP: A tetradecameric serine protease located in the mitochondrial matrix that degrades unfolded or misfolded proteins.
-
HsClpX: An AAA+ ATPase that associates with HsClpP to form the ClpXP protease complex, which recognizes, unfolds, and translocates substrates to the ClpP proteolytic chamber.
-
Small Molecule Modulators: Compounds that can either activate or inhibit the proteolytic activity of HsClpP. Activators can induce uncontrolled proteolysis, leading to cancer cell death, while inhibitors can cause the accumulation of toxic protein aggregates.
-
Fluorogenic Substrates: Peptides or proteins conjugated to a fluorophore and a quencher. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for assessing the effect of this compound on HsClpP activity and a proposed signaling pathway for HsClpP activation in cancer cells.
Caption: Workflow for Measuring HsClpP Activity with this compound.
Caption: Proposed Signaling Pathway for HsClpP Activation by this compound.
Quantitative Data Summary
The following tables summarize hypothetical data from experiments measuring the effect of this compound on HsClpP activity.
Table 1: Activation of HsClpP by this compound using a Fluorogenic Peptide Substrate
| Compound | EC50 (µM) | Maximum Activation (Fold Change) |
| This compound | 5.2 ± 0.4 | 15.3 |
| ONC201 (Reference) | 25.1 ± 2.1 | 10.8 |
Table 2: Inhibition of HsClpP by a Reference Inhibitor
| Compound | IC50 (µM) |
| Reference Inhibitor | 12.5 ± 1.1 |
Experimental Protocols
Protocol 1: Fluorogenic Peptide Substrate Assay for HsClpP Activity
This assay provides a sensitive and continuous measurement of HsClpP proteolytic activity, suitable for determining the potency (EC50 for activators or IC50 for inhibitors) of compounds like this compound.
Materials:
-
Recombinant human ClpP (HsClpP)
-
Fluorogenic peptide substrate (e.g., Ac-WLA-AMC or FITC-casein)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 4 mM ATP
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a 2x serial dilution of this compound in Assay Buffer at 2x the final desired concentration. Include a vehicle control (e.g., DMSO) and a known activator (e.g., ONC201) as a positive control.
-
Enzyme Preparation: Dilute recombinant HsClpP in Assay Buffer to a working concentration (e.g., 2 µg/mL).
-
Assay Reaction: a. In a 96-well plate, add 50 µL of the 2x compound dilutions. b. Add 25 µL of the diluted HsClpP to each well. c. Pre-incubate the plate for 30-60 minutes at 37°C to allow the compound to bind to the enzyme.
-
Reaction Initiation: a. Prepare a 4x solution of the fluorogenic peptide substrate in Assay Buffer (e.g., 40 µM Ac-WLA-AMC). b. To start the reaction, add 25 µL of the 4x substrate solution to each well. The final volume will be 100 µL.
-
Fluorescence Measurement: a. Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. b. Measure the fluorescence intensity kinetically over 60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of 380 nm and an emission wavelength of 460 nm for AMC-based substrates.
-
Data Analysis: a. Determine the initial reaction velocity (V₀) for each concentration by calculating the slope of the linear portion of the fluorescence versus time curve. b. Normalize the velocities to the vehicle control. c. For activators, plot the normalized velocity against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50. d. For inhibitors, calculate the percent inhibition relative to the vehicle control and plot against the log of the compound concentration to determine the IC50.
Protocol 2: Casein Degradation Assay
This endpoint assay provides a qualitative and semi-quantitative measure of the general proteolytic activity of HsClpP against a protein substrate.
Materials:
-
Recombinant human ClpP (HsClpP)
-
α-Casein
-
This compound
-
Assay Buffer (as in Protocol 1)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels (e.g., 12%)
-
Silver stain or Coomassie Brilliant Blue stain
Procedure:
-
Reaction Setup: a. In microcentrifuge tubes, prepare reaction mixtures containing Assay Buffer, HsClpP (e.g., 10 ng/µL), and varying concentrations of this compound. Include a no-enzyme control and a vehicle control. b. Pre-incubate the mixtures for 60 minutes at 37°C.
-
Reaction Initiation: a. Add α-casein to each tube to a final concentration of 5 µM to start the reaction. b. Incubate for an additional 60 minutes at 37°C.
-
Reaction Termination: a. Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
Analysis by SDS-PAGE: a. Load the samples onto a 12% SDS-PAGE gel and run until adequate separation is achieved. b. Stain the gel using silver stain or Coomassie Brilliant Blue to visualize the protein bands.
-
Data Interpretation: a. Activation of HsClpP by this compound will result in a decrease in the intensity of the α-casein band compared to the vehicle control. b. Inhibition of HsClpP would result in a more intense α-casein band compared to the control. c. The degree of casein degradation can be quantified using densitometry software.
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for characterizing the interaction of novel small molecules, such as this compound, with HsClpP. By employing both fluorogenic peptide and protein degradation assays, researchers can obtain comprehensive data on the potency and mechanism of action of new HsClpP modulators, facilitating their development as potential anticancer therapeutics.
References
Application Notes and Protocols: Antitumor Agent-151 for Inducing Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-151, identified as I-BET151 (GSK1210151A), is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, I-BET151 disrupts the interaction between BET proteins and acetylated histones, leading to the modulation of transcriptional programs that are critical for cancer cell proliferation and survival. Notably, I-BET151 has been shown to induce cell cycle arrest, primarily in the G1 phase, in a variety of hematological malignancies and solid tumors, including glioma, melanoma, and ovarian cancer.[1][2] This document provides detailed application notes, quantitative data summaries, and experimental protocols for studying the effects of I-BET151 on cell cycle arrest.
Data Presentation
Table 1: In Vitro Cell Viability (IC50) of I-BET151 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) |
| U87MG | Glioblastoma | ~1.0 - 10 | 72 |
| Me1007 | Melanoma | ~1.0 - 10 | 72 |
| Mel-RM | Melanoma | Sensitive (<10) | 48 |
| SK-Mel-28 | Melanoma | Relatively Insensitive | 48 |
| A375P | Melanoma | Not Specified | Not Specified |
| Ovarian Cancer Cell Lines (unspecified) | Ovarian Cancer | < 1.0 (in sensitive lines) | Not Specified |
| SCC-25 | Oral Squamous Cell Carcinoma | < 10 | Not Specified |
| Primary OSCC cultures | Oral Squamous Cell Carcinoma | < 10 | Not Specified |
Table 2: Effect of I-BET151 on Cell Cycle Distribution
| Cell Line | Cancer Type | I-BET151 Concentration (µM) | Duration (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| U87MG | Glioblastoma | Not Specified | Not Specified | Increased | Decreased | Not Specified |
| Me1007 | Melanoma | 10 | 48 | Increased | Decreased | Not Specified |
| Mel-RM | Melanoma | 10 | 48 | Increased | Decreased | Not Specified |
| Ovarian Cancer Cell Lines (unspecified) | Ovarian Cancer | 5 | 24 | Increased | Not Specified | Not Specified |
| A375P | Melanoma | 0.25 | 24 | Increased | Decreased | Decreased |
Signaling Pathways and Experimental Workflows
Signaling Pathway of I-BET151-Induced G1 Cell Cycle Arrest
References
Application Notes and Protocols for High-Throughput Screening with Antitumor agent-151 (I-BET151)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-151, identified as I-BET151 (GSK1210151A), is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, driving the expression of genes involved in cell proliferation, survival, and oncogenesis. I-BET151 competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and inhibiting the transcription of key oncogenes and pro-inflammatory genes.[3] This mechanism of action makes I-BET151 a promising candidate for cancer therapy, particularly in hematological malignancies and solid tumors where BET protein activity is dysregulated.[2]
High-throughput screening (HTS) plays a pivotal role in the discovery and development of novel anticancer agents like I-BET151.[4] HTS allows for the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target or pathway. This document provides detailed application notes and protocols for the use of I-BET151 in HTS assays to assess its antitumor activity.
Mechanism of Action and Signaling Pathways
I-BET151 exerts its antitumor effects by disrupting the function of BRD2 and BRD4, leading to the downregulation of critical signaling pathways involved in cancer progression, including the NF-κB, Notch, and Hedgehog pathways.
I-BET151 and the NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. I-BET151 has been shown to inhibit NF-κB signaling by targeting BRD2 and BRD4. This leads to the downregulation of NF-κB target genes, including those encoding for pro-inflammatory cytokines like IL-6 and IL-8, and cell cycle regulators.
Caption: I-BET151 inhibits the NF-κB signaling pathway.
I-BET151 and the Notch Signaling Pathway
The Notch signaling pathway is crucial for cell fate decisions, and its aberrant activation is implicated in various cancers. I-BET151 can suppress the Notch pathway by reducing the binding of BRD4 to the promoter region of the NOTCH1 gene, thereby inhibiting its transcription. This leads to a decrease in the expression of Notch target genes.
Caption: I-BET151 inhibits the Notch signaling pathway.
I-BET151 and the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is essential during embryonic development and its inappropriate activation in adults can lead to cancer. I-BET151 has been shown to attenuate Hh signaling by acting downstream of the Smoothened (SMO) receptor. Specifically, I-BET151 inhibits the transcription of the key Hh target gene GLI1 by preventing the binding of BRD4 to its promoter region.
Caption: I-BET151 inhibits the Hedgehog signaling pathway.
Quantitative Data Presentation
The antitumor activity of I-BET151 has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.
| Cell Line | Cancer Type | I-BET151 IC50 (µM) | Reference |
| Hematological Malignancies | |||
| MV4-11 | Acute Myeloid Leukemia | 0.015 - 0.03 | |
| MOLM-13 | Acute Myeloid Leukemia | 0.02 - 0.05 | |
| RS4;11 | Acute Lymphoblastic Leukemia | 0.192 | |
| NOMO1 | Acute Myeloid Leukemia | 0.019 | |
| Solid Tumors | |||
| OVCAR3 | Ovarian Cancer | ~0.5 | |
| A375 | Melanoma | ~0.3 | |
| MDA-MB-231 | Breast Cancer | ~0.4 | |
| U87 MG | Glioblastoma | ~0.6 |
Table 1: In Vitro Antiproliferative Activity of I-BET151 in Various Cancer Cell Lines. IC50 values represent the concentration of I-BET151 required to inhibit cell growth by 50% after a 72-hour incubation period.
| Pathway | Target Gene/Protein | Cell Line | I-BET151 Concentration (µM) | Observed Effect | Reference |
| NF-κB | IL-6 mRNA | Melanoma Cells | 0.5 | Significant downregulation | |
| IL-8 mRNA | Melanoma Cells | 0.5 | Significant downregulation | ||
| p105/p50 | Melanoma Cells | 0.5 | Transcriptional downregulation | ||
| Notch | NOTCH1 mRNA | Glioma Stem Cells | 1 | Significant downregulation | |
| Hedgehog | GLI1 mRNA | Medulloblastoma Cells | 0.5 | Significant downregulation |
Table 2: Effect of I-BET151 on Downstream Targets of Key Signaling Pathways.
Experimental Protocols
High-Throughput Screening (HTS) Workflow
The general workflow for a high-throughput screen to identify and characterize antitumor agents like I-BET151 involves several key stages, from assay development to hit validation.
Caption: A generalized workflow for high-throughput screening.
Protocol 1: High-Throughput Cell Viability Assay (Using a Luminescent ATP-based Assay)
This protocol is designed for a 384-well plate format to assess the effect of I-BET151 on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
I-BET151 stock solution (e.g., 10 mM in DMSO)
-
384-well white, clear-bottom tissue culture-treated plates
-
Luminescent ATP-based cell viability assay reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete medium to the desired seeding density (optimized for logarithmic growth during the assay period).
-
Using a multichannel pipette or automated dispenser, seed 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of I-BET151 in complete medium. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is recommended.
-
Include vehicle control (DMSO at the same final concentration as the highest I-BET151 concentration) and no-treatment control wells.
-
Using an automated liquid handler or multichannel pipette, add 5 µL of the diluted I-BET151 or control solutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Assay Readout:
-
Equilibrate the plate and the luminescent cell viability reagent to room temperature.
-
Add 30 µL of the reagent to each well.
-
Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability) and background (media only) wells (0% viability).
-
Plot the normalized viability against the logarithm of the I-BET151 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: High-Throughput Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is adapted for a 96-well plate format to quantify apoptosis induced by I-BET151.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
I-BET151 stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom, black-walled tissue culture-treated plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or a high-content imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of I-BET151 and a vehicle control for the desired duration (e.g., 24-48 hours).
-
-
Cell Staining:
-
Carefully aspirate the culture medium from each well.
-
Gently wash the cells once with 100 µL of cold PBS.
-
Prepare the staining solution by diluting Annexin V-FITC and PI in 1X Binding Buffer according to the manufacturer's instructions.
-
Add 100 µL of the staining solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 15 minutes in the dark.
-
-
Image Acquisition:
-
Immediately acquire images using a fluorescence microscope or a high-content imaging system.
-
Use the appropriate filter sets for FITC (green fluorescence, indicating early apoptosis) and PI (red fluorescence, indicating late apoptosis/necrosis).
-
-
Data Analysis:
-
Quantify the number of green (Annexin V positive, PI negative - early apoptotic), red (PI positive - late apoptotic/necrotic), and unstained (viable) cells in each well using image analysis software.
-
Calculate the percentage of apoptotic cells for each treatment condition and plot the results against the I-BET151 concentration.
-
Conclusion
I-BET151 is a promising antitumor agent with a well-defined mechanism of action involving the inhibition of key oncogenic signaling pathways. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize high-throughput screening methodologies to further investigate the therapeutic potential of I-BET151 and other BET inhibitors. The provided experimental workflows and signaling pathway diagrams offer a clear visual guide for designing and interpreting HTS experiments in the context of cancer drug discovery.
References
- 1. The BET bromodomain inhibitor I-BET151 acts downstream of smoothened protein to abrogate the growth of hedgehog protein-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Effects of I-BET151, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Effects of I-BET151, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antitumor Agent-151 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of patient-derived xenograft (PDX) models, where tumor tissues from a patient are implanted into immunodeficient mice, is a cornerstone of preclinical cancer research. These models are invaluable for studying tumor biology and evaluating the efficacy of novel therapeutic agents in a setting that closely mimics the human tumor microenvironment. This document provides detailed application notes and protocols for the use of two distinct antitumor agents, referred to as "Antitumor agent-151," in PDX models: I-BET151 and MM-151 . These agents have shown promise in preclinical studies utilizing PDX models for different cancer types.
Section 1: I-BET151 in Patient-Derived Xenograft Models
I-BET151 is an inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which play a crucial role in regulating gene transcription.[1] Its anticancer activity has been demonstrated in various hematological malignancies and solid tumors, including glioblastoma.[1][2]
Mechanism of Action
I-BET151 functions by competitively binding to the acetyl-lysine binding pockets of BET proteins, primarily BRD2, BRD3, and BRD4. This prevents their interaction with acetylated histones and transcription factors, leading to the downregulation of key oncogenes such as MYC, BCL2, and CDK6.[3] In the context of glioblastoma, I-BET151 has been shown to inhibit the expression of the long non-coding RNA HOTAIR, which is essential for tumor cell proliferation.[4] The inhibition of BET proteins ultimately leads to cell cycle arrest and apoptosis in cancer cells.
References
Troubleshooting & Optimization
Antitumor agent-151 solubility and stability issues
Technical Support Center: Antitumor Agent-151
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for handling this compound, focusing on its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO).[1] this compound is a hydrophobic molecule with poor aqueous solubility, and DMSO is a powerful solvent for a wide range of organic molecules.[1] For optimal results, create a stock solution at a concentration of 10-50 mM in 100% DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication.
Q2: My this compound precipitated when I diluted the DMSO stock into my aqueous cell culture medium. What happened and how can I fix it?
A2: This is a common issue known as "crashing out" or precipitation upon dilution, which occurs when a compound's concentration exceeds its solubility limit in the final aqueous solution.[1][2][3] The DMSO from the stock solution becomes too diluted to keep the hydrophobic compound dissolved.
Troubleshooting Steps:
-
Decrease Final Concentration: The target concentration may be too high. Determine the maximum kinetic solubility in your specific medium before proceeding.
-
Use a Serial Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform an intermediate dilution step. First, dilute the high-concentration stock into a small volume of pre-warmed (37°C) media while gently vortexing. Then, add this intermediate solution to the final volume of media.
-
Control DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, and ideally below 0.1%, to avoid cellular toxicity and solubility issues.
-
Warm Your Medium: Always use cell culture media pre-warmed to 37°C, as solubility often decreases at lower temperatures.
Q3: How should I store stock solutions and working solutions of this compound?
A3: Storage conditions are critical for maintaining the integrity of the compound.
-
DMSO Stock Solutions (10-50 mM): Aliquot into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability (up to 6 months).
-
Aqueous Working Solutions: These solutions are significantly less stable and should be prepared fresh for each experiment. Do not store aqueous dilutions for longer than 24 hours, even at 4°C, due to the risk of degradation and precipitation.
Q4: Is this compound sensitive to pH?
A4: Yes. Like many small molecule inhibitors with ionizable groups, the solubility of this compound can be pH-dependent. For compounds with basic moieties, solubility tends to increase at a lower pH (below their pKa). Conversely, acidic compounds are often more soluble at a higher pH (above their pKa). If you are using a custom buffer system, it is advisable to perform a pH-solubility profile.
Data & Protocols
Solubility Data
The kinetic solubility of this compound was determined in various common solvents and buffers. Kinetic solubility reflects the concentration at which a compound, pre-dissolved in DMSO, begins to precipitate when diluted into an aqueous medium.
| Solvent/Buffer (at 25°C) | Solubility (µg/mL) | Molar Solubility (µM) | Method |
| DMSO | > 10,000 | > 25,000 | Visual |
| Ethanol | ~2,500 | ~6,250 | Visual |
| PBS (pH 7.4) | < 5 | < 12.5 | Nephelometry |
| RPMI-1640 + 10% FBS | ~20 | ~50 | Nephelometry |
Molecular Weight of this compound assumed to be 400 g/mol for calculation.
Stability Profile
The stability of this compound was assessed in both DMSO stock and a pre-made aqueous working solution under various storage conditions. The remaining percentage of the compound was quantified by HPLC.
Table 1: Stability in 10 mM DMSO Stock
| Storage Condition | 24 Hours | 7 Days | 1 Month | 3 Months |
| -80°C | 100% | 99.8% | 99.5% | 99.1% |
| -20°C | 100% | 99.5% | 99.0% | 98.2% |
| 4°C | 99.2% | 97.1% | 92.3% | 81.5% |
| Room Temp (22°C) | 95.4% | 85.6% | 65.7% | Not Recommended |
Table 2: Stability in 10 µM Aqueous Solution (RPMI + 10% FBS, pH ~7.4)
| Storage Condition | 1 Hour | 8 Hours | 24 Hours | 48 Hours |
| 37°C (Incubator) | 99.1% | 92.5% | 78.3% | 61.2% |
| 4°C | 99.8% | 98.2% | 95.1% | 88.4% |
| Room Temp (22°C) | 99.5% | 95.3% | 86.4% | 75.9% |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This protocol provides a method for determining the kinetic solubility of this compound in an aqueous buffer.
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: In a clear 96-well plate, add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well. This creates a starting concentration of 100 µM with 1% DMSO.
-
Serial Dilution: Perform a 2-fold serial dilution across the plate by transferring 100 µL from the first well to the second, mixing, and repeating for subsequent wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours, protected from light.
-
Measurement: Measure the light scattering (turbidity) in each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650 nm).
-
Analysis: The solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.
Protocol 2: HPLC Method for Stability Assessment
This protocol outlines a reverse-phase HPLC (RP-HPLC) method for quantifying this compound and its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute samples (from stability studies) in a 50:50 mixture of Mobile Phase A and B to a final concentration within the linear range of the standard curve.
-
Analysis: The percentage of remaining this compound is calculated by comparing the peak area at a specific time point to the peak area at time zero.
Visual Troubleshooting and Workflows
Caption: Workflow for preparing this compound working solutions.
Caption: A logical guide to troubleshooting precipitation issues.
References
Technical Support Center: Optimizing Antitumor Agent-151 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate determination of the IC50 value of the hypothetical Antitumor Agent-151.
Disclaimer: this compound is a hypothetical agent created for this guide. The proposed mechanism of action and related experimental details are based on common characteristics of antitumor agents targeting the Ras/Raf/MEK/ERK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent, and selective small molecule inhibitor of MEK1 and MEK2 (MAP2K1/2). These kinases are crucial components of the Ras/Raf/MEK/ERK signaling pathway. By inhibiting MEK1/2, this compound prevents the phosphorylation and subsequent activation of ERK1/2. This action effectively suppresses downstream signaling cascades that are critical for cell proliferation, differentiation, and survival in various cancer cell types where this pathway is dysregulated.[1]
Q2: What is the recommended starting concentration range for IC50 determination of this compound?
A2: For initial experiments, a broad concentration range is recommended to capture the full dose-response curve. A common starting point is a serial dilution spanning from 100 µM down to 1 nM. This wide range helps to identify the approximate IC50 value, which can then be refined in subsequent experiments with a narrower range of concentrations centered around the estimated IC50.
Q3: My IC50 values for this compound are inconsistent between experiments. What are the common causes?
A3: Inconsistent IC50 values can stem from several factors, including variability in experimental conditions, reagent quality, and procedural differences.[2] Key contributors to this issue can be inconsistent cell seeding densities, variations in cell passage numbers, and differing serum concentrations in the cell culture media. For biochemical assays, fluctuations in enzyme or substrate concentrations can also significantly impact the results.[2]
Q4: The dose-response curve for this compound is not sigmoidal. What could be the issue?
A4: A non-sigmoidal curve can be caused by several factors. The concentration range tested might be too high or too low. If all concentrations result in maximum inhibition, you are likely working at concentrations well above the IC50. Conversely, if no significant inhibition is observed, the concentrations are too low.[1] Another potential cause is that the assay incubation time may be too short for the agent's cytotoxic or anti-proliferative effects to become apparent. Consider extending the incubation period, for instance, to 72 hours.[1]
Q5: How do I properly dissolve and store this compound?
A5: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. It is crucial to maintain a low final concentration of DMSO in the cell culture media (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy and ensure cells are in the logarithmic growth phase. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media. |
| Contamination (Bacterial/Fungal/Mycoplasma) | Regularly test cell cultures for contamination. Discard any contaminated cultures and ensure aseptic techniques are strictly followed. |
| Inconsistent Incubation Times | Standardize the incubation time with this compound across all experiments to ensure reproducibility. |
| High DMSO Concentration | Keep the final DMSO concentration consistent and low across all wells (typically ≤ 0.5%). Include a vehicle control with the same DMSO concentration as the treated wells. |
Issue 2: Poor Reproducibility of Dose-Response Curves
| Possible Cause | Recommended Solution |
| Cell Line Instability | Use low-passage number cells for all experiments to avoid genetic drift and altered drug sensitivity. |
| Batch-to-Batch Variation of this compound | If possible, use the same batch of the agent for a series of related experiments. If a new batch is used, perform a bridging experiment to compare its potency with the previous batch. |
| Inaccurate Serial Dilutions | Carefully prepare serial dilutions of this compound. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Inconsistent Data Analysis | Use a standardized data analysis workflow. A four-parameter logistic (4PL) non-linear regression model is commonly used for fitting dose-response curves. |
Experimental Protocols
Protocol 1: Cell Viability Determination using MTT Assay
This protocol outlines a general procedure for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
96-well flat-bottom microplates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a serial dilution of this compound in complete medium from a DMSO stock. The final concentration range should span at least 3-4 orders of magnitude around the expected IC50. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the agent. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.
Visualizations
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow for IC50 Determination
Caption: General experimental workflow for an IC50 dose-response assay.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
References
Overcoming resistance to Antitumor agent-151 in cancer cells
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Study Details Page [abbvieclinicaltrials.com]
- 3. IMGN151 for Ovarian Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. Facebook [cancer.gov]
- 5. Anticancer Effects of I-BET151, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Antitumor Agent-151 (ATA-151)
Disclaimer: The information provided here is for a hypothetical antitumor agent, designated ATA-151, and is intended for research and drug development professionals. The off-target effects and mitigation strategies are based on general principles for kinase inhibitors and do not pertain to a specific, real-world agent with this designation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ATA-151?
A1: ATA-151 is a potent, ATP-competitive kinase inhibitor designed to target a key signaling pathway involved in tumor cell proliferation and survival. Its primary on-target activity is the inhibition of a specific kinase crucial for cancer progression. However, like many kinase inhibitors, it can exhibit off-target activities due to the conserved nature of the ATP-binding pocket across the human kinome.[1]
Q2: My cells are showing unexpected toxicity or a phenotype inconsistent with the on-target pathway inhibition. What could be the cause?
A2: This is a common challenge in preclinical studies and may be indicative of off-target effects. Many kinase inhibitors can interact with multiple kinases, sometimes with potencies close to that of the intended target.[2][3] These unintended interactions can lead to the modulation of other signaling pathways, resulting in unexpected cellular responses or toxicity. It is also possible that the observed phenotype is a result of the inhibition of non-kinase proteins.[4] We recommend performing a comprehensive kinase selectivity profile to identify potential off-target interactions.[1]
Q3: How can I determine if the observed effects in my experiment are due to on-target or off-target activity of ATA-151?
A3: Several experimental approaches can help distinguish between on-target and off-target effects. A "rescue" experiment, where a drug-resistant mutant of the intended target is overexpressed, can confirm if the phenotype is due to on-target inhibition. If the phenotype is rescued, it suggests the effect is on-target. Conversely, using techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down the suspected off-target kinase can help determine if its inhibition phenocopies the effect of ATA-151.
Q4: What are some common strategies to mitigate the off-target effects of a kinase inhibitor like ATA-151?
A4: Mitigation strategies can be approached from both chemical and biological perspectives. From a medicinal chemistry standpoint, structure-based drug design can be used to improve selectivity by modifying the compound to exploit unique features of the target's active site. Biologically, using the lowest effective concentration of ATA-151 in your experiments can help minimize off-target effects, as these are often concentration-dependent. Additionally, cross-referencing your results with data from structurally different inhibitors of the same target can help confirm that the observed biological response is due to on-target inhibition.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cellular Phenotypes
Problem: Treatment with ATA-151 results in a cellular phenotype (e.g., cell cycle arrest, apoptosis) that is not consistent with the known function of the primary target kinase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the source of unexpected cellular phenotypes.
Steps:
-
Initial Observation : You observe a cellular effect that cannot be explained by the inhibition of the primary target of ATA-151.
-
Kinase Profiling : Perform a broad kinase selectivity screen to identify other kinases that ATA-151 binds to.
-
Analyze Off-Targets : If off-target kinases are identified, research their known biological functions to see if they could be responsible for the observed phenotype.
-
Genetic Validation : Use siRNA or CRISPR to specifically knock down the identified off-target kinase. If this knockdown reproduces the same phenotype as ATA-151 treatment, it strongly suggests an off-target effect.
Quantitative Data Summary
The following table summarizes hypothetical binding affinity data for ATA-151 against its primary target and a selection of common off-target kinases. This data is for illustrative purposes only.
| Kinase Target | IC50 (nM) | Binding Affinity (Kd, nM) | Comments |
| On-Target Kinase A | 5 | 2 | High-affinity binding to the intended target. |
| Off-Target Kinase B | 50 | 35 | Moderate off-target activity. May contribute to phenotype at higher concentrations. |
| Off-Target Kinase C | 250 | 180 | Weaker off-target interaction. Likely only relevant at very high doses. |
| Off-Target Kinase D | >1000 | >800 | Negligible off-target activity. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using NanoBRET™ Target Engagement Assay
This protocol is adapted from established methods to measure the apparent affinity of a test compound to a specific kinase in live cells.
Objective: To quantify the interaction of ATA-151 with a panel of kinases in a cellular context.
Materials:
-
HEK293 cells
-
NanoLuc®-Kinase fusion vectors
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Opti-MEM™ I Reduced Serum Medium
-
White, 96-well assay plates
-
Luminometer
Methodology:
-
Cell Plating : Seed HEK293 cells in 96-well plates at a density that will result in ~80-90% confluency on the day of the assay.
-
Transfection : Co-transfect cells with the appropriate NanoLuc®-Kinase fusion vector.
-
Compound Preparation : Prepare a serial dilution of ATA-151 in Opti-MEM. Include a DMSO-only control.
-
Tracer Addition : Add the NanoBRET™ tracer and the ATA-151 dilutions to the cells. Incubate for 2 hours at 37°C in a CO₂ incubator.
-
Substrate Addition : Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
Luminescence Measurement : Read the plate within 10 minutes on a luminometer, measuring both the donor (NanoLuc®, ~450 nm) and acceptor (tracer, ~600 nm) emission signals.
-
Data Analysis : Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the concentration of ATA-151 and fit to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway Diagrams
On-Target and Off-Target Signaling of ATA-151
The following diagram illustrates a hypothetical scenario where ATA-151 inhibits its intended target (On-Target Kinase A) but also affects an unintended pathway through an off-target interaction (Off-Target Kinase B).
Caption: On-target vs. off-target inhibition by ATA-151.
References
Technical Support Center: Enhancing the Therapeutic Index of Antitumor Agent-151
To provide you with an accurate and detailed technical support center for "Antitumor agent-151," it is crucial to first identify the specific agent you are working with, as several distinct compounds are designated with "151" in the scientific literature. Each of these agents has a unique mechanism of action, interacts with different signaling pathways, and presents distinct experimental challenges.
Please specify which of the following "this compound" variants is the subject of your research:
-
ABBV-151: A monoclonal antibody targeting the GARP-TGFβ1 complex.
-
I-BET151: A small molecule inhibitor of the BET (Bromodomain and Extra-Terminal domain) family of proteins.
-
MM-151: An oligoclonal antibody combination targeting the Epidermal Growth Factor Receptor (EGFR).
Once you have identified the specific agent, a comprehensive technical support guide can be developed to address the nuances of enhancing its therapeutic index. Below is a generalized framework that will be populated with specific data, protocols, and diagrams relevant to your selected this compound.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
This section will address common questions regarding the handling, mechanism, and application of the specified this compound.
Q1: What is the primary mechanism of action for this compound?
A1: The mechanism of action is dependent on the specific agent. For instance, I-BET151 functions by inhibiting the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which in turn affects the transcription of key oncogenes.[1] In contrast, ABBV-151 is a monoclonal antibody that binds to the GARP-TGFβ1 complex, preventing the release of immunosuppressive TGFβ1.[2] MM-151 is a combination of anti-EGFR antibodies designed to overcome resistance to single-agent EGFR inhibitors.[3]
Q2: What are the known signaling pathways affected by this compound?
A2: The signaling pathways modulated are agent-specific. I-BET151 has been shown to impact the NF-κB, Notch, and Hedgehog signaling pathways.[1] ABBV-151 indirectly influences T-cell activity by modulating the immunosuppressive tumor microenvironment through TGFβ1 inhibition.[2] MM-151 directly targets the EGFR signaling pathway.
Q3: Why am I observing high toxicity in my in vivo models at doses required for tumor regression?
A3: High toxicity is a common challenge in cancer therapy and can be due to several factors, including on-target, off-tumor effects. For example, with EGFR inhibitors like MM-151 , toxicities such as skin rash and diarrhea are common due to the presence of EGFR on healthy tissues. For agents like I-BET151 , off-target effects on rapidly dividing healthy cells can lead to toxicity. Strategies to mitigate this include optimizing the dosing schedule (e.g., fractionated dosing) or co-administration with a protective agent.
Q4: My cancer cell line is developing resistance to this compound. What are the potential mechanisms?
A4: Resistance can emerge through various mechanisms. For targeted agents, this can include mutations in the drug target, activation of alternative "bypass" signaling pathways, or increased drug efflux from the cancer cells. For instance, resistance to BET inhibitors like I-BET151 can involve the upregulation of other signaling pathways that promote cell survival.
Troubleshooting Guides
This section provides a structured approach to resolving specific experimental issues.
Problem 1: Inconsistent IC50 values in in vitro cytotoxicity assays.
| Possible Cause | Recommended Solution |
| Cell Line Viability and Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity. | Use low-passage cells (ideally <10 passages from the original stock) and regularly perform cell line authentication. |
| Drug Stability and Storage: Improper storage can lead to degradation of the agent. | Follow the manufacturer's storage recommendations. Prepare fresh dilutions for each experiment from a validated stock solution. |
| Assay-Specific Variability: Differences in cell seeding density, incubation time, or reagent quality can affect results. | Standardize all assay parameters. Ensure consistent cell seeding density and incubation times. Use a positive and negative control in every assay. |
Problem 2: Poor in vivo efficacy despite promising in vitro results.
| Possible Cause | Recommended Solution |
| Pharmacokinetics/Pharmacodynamics (PK/PD): The agent may have poor bioavailability, rapid clearance, or may not reach therapeutic concentrations in the tumor tissue. | Conduct PK studies to determine the agent's half-life, clearance, and tumor penetration. Optimize the dosing regimen (dose and schedule) based on these findings. |
| Tumor Microenvironment (TME): The in vivo TME can confer resistance through factors like hypoxia, stromal cells, or immunosuppressive signals. | For agents like ABBV-151 , consider co-administering with agents that modulate the TME, such as checkpoint inhibitors. For other agents, consider using 3D culture models or patient-derived xenografts (PDXs) that better recapitulate the TME for in vitro testing. |
| Development of In Vivo Resistance: Similar to in vitro models, tumors can develop resistance over time. | Analyze tissue from treated animals to investigate potential resistance mechanisms (e.g., target mutation, bypass pathway activation). |
Experimental Protocols
Detailed methodologies for key experiments will be provided here, tailored to the specific this compound.
Protocol 1: Determination of IC50 using a CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Remove the old media from the cells and add the media containing the different drug concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) under standard cell culture conditions.
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control and plot the dose-response curve to calculate the IC50 value.
Visualizations
Diagrams illustrating signaling pathways and experimental workflows will be generated using Graphviz (DOT language) based on the specified this compound.
Example Diagram: Simplified EGFR Signaling Pathway (Relevant for MM-151)
Caption: Simplified EGFR signaling pathway and the inhibitory action of MM-151.
Please specify the this compound you are working with so that a tailored and detailed technical support center can be generated.
References
- 1. Anticancer Effects of I-BET151, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Safety, pharmacology, and preliminary clinical activity of MM-151: An oligocolnal anti-EGFR theraputic in patients with cetuximab-resistant CRC and other refractory solid tumors. - ASCO [asco.org]
Antitumor agent-151 degradation and storage conditions
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working with Antitumor Agent-151.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Question: Why is my reconstituted this compound solution cloudy or showing precipitation?
Answer: This issue is often related to solubility limits, pH, or temperature.
-
Solvent Choice: this compound is sparingly soluble in aqueous solutions. For stock solutions, use anhydrous DMSO. For working solutions, ensure the final concentration of DMSO is below 0.5% to avoid toxicity in cell-based assays.
-
pH of Buffer: The solubility of this compound is pH-dependent. It is most stable and soluble at a pH between 6.0 and 7.5. Buffers outside this range can cause precipitation.
-
Temperature: Do not use ice-cold buffers for dilution, as this can cause the compound to crash out of solution. Perform dilutions at room temperature.
-
Concentration: Do not attempt to prepare aqueous working solutions above the recommended maximum concentration of 50 µM.
Question: I am observing a rapid loss of bioactivity in my cell-based assays. What could be the cause?
Answer: A rapid loss of activity often points to compound degradation.
-
Light Exposure: this compound is sensitive to photodegradation. Protect all solutions from light by using amber vials and covering vessels with foil.
-
Storage of Solutions: Do not store diluted aqueous solutions for more than 4-6 hours, even at 4°C. Prepare fresh working solutions for each experiment from a frozen DMSO stock.
-
Freeze-Thaw Cycles: Limit the number of freeze-thaw cycles for your DMSO stock solutions to a maximum of three. Aliquot the stock solution upon initial preparation to minimize degradation.
-
Oxidation: While less common, oxidation can occur. If you suspect oxidative degradation, try preparing your buffers with degassed water.
Question: My HPLC analysis shows multiple unexpected peaks. What are they?
Answer: The appearance of new peaks on an HPLC chromatogram is a strong indicator of degradation.
-
Hydrolysis: The primary degradation pathway in aqueous solution is hydrolysis, leading to the formation of two main degradants: DP1 (hydrolyzed lactam ring) and DP2 (epimerization product).
-
Photodegradation: Exposure to light, particularly UV, can generate a distinct photodegradant, DP3.
-
Confirm Identity: To confirm the identity of these peaks, a forced degradation study is recommended (see Experimental Protocols section).
Frequently Asked Questions (FAQs)
What are the recommended long-term storage conditions for this compound? For long-term stability, the lyophilized powder should be stored at -20°C in a desiccated, light-proof container.
How should I prepare a stock solution? Prepare a 10 mM stock solution in anhydrous DMSO. Warm the vial to room temperature before opening and briefly vortex to ensure homogeneity.
Can I store diluted aqueous solutions of this compound? It is strongly advised to prepare aqueous working solutions fresh for each experiment. If temporary storage is unavoidable, store at 4°C, protected from light, for no longer than 6 hours.
Quantitative Data on Degradation
The following tables summarize the stability of this compound under various stress conditions.
Table 1: Temperature-Dependent Degradation (Conditions: 10 µM solution in pH 7.4 PBS, 24 hours, protected from light)
| Temperature | % Parent Compound Remaining | % Total Degradants |
| 4°C | 98.5% | 1.5% |
| 25°C (RT) | 92.1% | 7.9% |
| 40°C | 75.4% | 24.6% |
Table 2: pH-Dependent Degradation (Hydrolysis) (Conditions: 10 µM solution, 25°C, 12 hours, protected from light)
| pH | % Parent Compound Remaining | Major Degradant |
| 3.0 (Acidic) | 81.2% | DP1 |
| 7.4 (Neutral) | 96.5% | DP1 |
| 9.0 (Basic) | 65.7% | DP2 |
Table 3: Photodegradation (Conditions: 10 µM solution in pH 7.4 PBS, 25°C, exposed to 1.2 million lux hours)
| Condition | % Parent Compound Remaining | Major Degradant |
| Protected from Light | 99.1% | N/A |
| Exposed to Light | 58.3% | DP3 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.
-
Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N. Incubate at 60°C for 4 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N. Incubate at 60°C for 2 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Photodegradation: Expose the solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of 1.2 million lux hours.
-
Thermal Degradation: Incubate the solution at 80°C for 72 hours in a light-protected oven.
-
Analysis: Analyze all samples, including an untreated control, by HPLC-UV and LC-MS to separate and identify the parent compound and all degradants.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting decision tree for common issues.
Technical Support Center: Enhancing Target Specificity of Antitumor Agent-151
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to modifying Antitumor agent-151 for improved target specificity. Given that "this compound" can refer to distinct therapeutic modalities, this guide is divided into two main sections: one focusing on the modification of small molecule inhibitors, exemplified by the BET inhibitor I-BET151 , and the other on monoclonal antibodies, using an antibody targeting the GARP-TGFβ1 complex (relevant to ABBV-151) as a case study.
Section 1: Modification of Small Molecule Inhibitors (I-BET151)
I-BET151 is a potent inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] These proteins are key regulators of gene transcription, and their inhibition has shown promise in various cancers.[1][3] However, the ubiquitous nature of BET proteins presents a challenge for achieving tumor-specific effects and minimizing off-target toxicities. This section provides troubleshooting guidance and experimental protocols for modifying I-BET151 to enhance its target specificity.
Troubleshooting and FAQs: I-BET151 Modification
Q1: My modified I-BET151 analog shows reduced potency. What are the likely causes and how can I troubleshoot this?
A1: Reduced potency is a common challenge during lead optimization. The primary reasons could be a decrease in binding affinity to the target bromodomain or poor cell permeability.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Utilize a Cellular Thermal Shift Assay (CETSA) to verify that your modified compound still binds to BRD4 (or other BET proteins) within the cell. A lack of a thermal shift indicates a loss of binding.
-
Assess Binding Affinity: Perform a competitive binding assay using your modified compound to compete with a known fluorescently labeled BET inhibitor. This will quantify the binding affinity (Kᵢ) and confirm if the modification has negatively impacted the interaction with the binding pocket.
-
Evaluate Cell Permeability: Conduct a cellular uptake assay to ensure your modified compound can efficiently cross the cell membrane. Modifications that increase polarity can sometimes hinder cell entry.
-
Q2: How can I reduce the off-target effects of I-BET151? I'm observing toxicity in non-cancerous cell lines.
A2: Off-target effects of BET inhibitors can arise from their interaction with other bromodomain-containing proteins or unrelated proteins.[4] Strategies to mitigate this include increasing selectivity for specific BET bromodomains or for BET proteins overexpressed in tumor cells.
-
Strategies for Improving Selectivity:
-
Bromodomain-Selective Inhibition: I-BET151 is a pan-BET inhibitor. Designing analogs that selectively target either the first (BD1) or the second (BD2) bromodomain of BET proteins can reduce off-target effects. For instance, selective inhibition of BD1 has been shown to be sufficient for anti-proliferative effects in some cancers, while BD2 inhibition is linked to inflammatory responses.
-
Bivalent Inhibitors: Connecting two I-BET151-like pharmacophores with a linker can create a bivalent inhibitor. This can increase binding affinity and selectivity for specific BET proteins, particularly BRDT.
-
Structure-Based Design: Utilize crystallographic data of I-BET151 bound to BET bromodomains to guide modifications. Introduce chemical moieties that exploit unique features of the target bromodomain's binding pocket to enhance selectivity.
-
Q3: My modified compound is unstable in solution. How can I address this?
A3: Compound instability can lead to inconsistent experimental results. This can be due to the chemical nature of the modifications introduced.
-
Troubleshooting and Optimization:
-
Assess Stability: Conduct a simple stability test by dissolving your compound in the experimental buffer and measuring its concentration over time using HPLC.
-
Modify Susceptible Groups: If the instability is due to a chemically labile group introduced during modification, consider replacing it with a more stable isostere.
-
Optimize Formulation: For in vivo studies, consider formulating the compound with excipients that can improve its stability and solubility.
-
Quantitative Data Summary: I-BET151 and Analogs
| Compound | Target(s) | Binding Affinity (Kd) | Cellular Potency (IC₅₀) | Selectivity Profile | Reference(s) |
| I-BET151 | BRD2, BRD3, BRD4 | 0.02-0.1 µM | 15-192 nM (in MLL-fusion cell lines) | Pan-BET inhibitor | |
| ET Compound (Ethyl-derivative of I-BET) | Mutant Brd2(1)L110A | 74 nM | Not Reported | >120-fold selective for mutant over wild-type | |
| iBET-BD1 | BD1 of BETs | Not Reported | High potency in cancer cell proliferation | BD1 selective | |
| iBET-BD2 | BD2 of BETs | Not Reported | Low potency in cancer cell proliferation | BD2 selective | |
| AZD5153 (Bivalent Inhibitor) | BRD4 (BD1 and BD2) | Not Reported | < 25 nM (in hematological cancer models) | Bivalent, displaces Brd4 at lower concentrations than monovalent inhibitors |
Experimental Protocols: Small Molecule Modification
This protocol is to confirm the binding of a modified I-BET151 analog to its intracellular target, BRD4.
-
Cell Culture: Culture a human cancer cell line known to be sensitive to BET inhibitors (e.g., MV4;11) to 80-90% confluency.
-
Compound Treatment: Resuspend cells at a density of 2 x 10⁶ cells/mL. Treat cells with the modified I-BET151 analog at various concentrations (e.g., 0.1, 1, 10 µM) or with a vehicle control (DMSO) for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant and quantify the amount of soluble BRD4 protein by Western blotting using a specific anti-BRD4 antibody. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
This assay quantifies the binding affinity of a modified I-BET151 analog.
-
Reagents: Purified recombinant BRD4 protein, a fluorescently labeled BET inhibitor (e.g., a JQ1-fluorophore conjugate), and the unlabeled modified I-BET151 analog.
-
Assay Setup: In a microplate, add a fixed concentration of the fluorescently labeled inhibitor and the BRD4 protein.
-
Competition: Add increasing concentrations of the unlabeled modified I-BET151 analog to the wells.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Detection: Measure the fluorescence polarization or fluorescence intensity. The displacement of the fluorescent probe by the unlabeled compound will result in a change in the signal.
-
Data Analysis: Plot the signal against the concentration of the unlabeled competitor and fit the data to a competitive binding model to determine the IC₅₀, from which the inhibition constant (Kᵢ) can be calculated.
Diagrams and Workflows
Caption: I-BET151 inhibits BRD4 from binding to acetylated histones.
Caption: Troubleshooting workflow for modifying I-BET151.
Section 2: Modification of Monoclonal Antibodies (Anti-GARP-TGFβ1)
Antibodies targeting the Glycoprotein A Repetitions Predominant (GARP)-Transforming Growth Factor-beta 1 (TGF-β1) complex, such as ABBV-151, represent a promising immunotherapeutic approach. GARP presents latent TGF-β1 on the surface of regulatory T cells (Tregs), and blocking this interaction can alleviate immunosuppression in the tumor microenvironment. Enhancing the target specificity of these antibodies is crucial to minimize on-target, off-tumor toxicities and improve therapeutic efficacy.
Troubleshooting and FAQs: Anti-GARP-TGFβ1 Antibody Modification
Q1: My humanized anti-GARP antibody shows reduced binding affinity compared to the parental murine antibody. How can I resolve this?
A1: A loss of affinity after humanization is a common issue, often due to changes in the framework regions (FRs) that indirectly affect the conformation of the complementarity-determining regions (CDRs).
-
Troubleshooting and Optimization:
-
Back-Mutation: Analyze the structure of the murine variable regions and identify FR residues that may be critical for supporting the CDR loop structures. Judiciously back-mutate a few key human FR residues to their murine counterparts.
-
CDR Grafting Refinement: Instead of grafting the entire CDRs, consider grafting only the specificity-determining residues (SDRs) which are the key amino acids directly involved in antigen contact.
-
In Silico Modeling: Use computational modeling to predict the impact of different human frameworks on the conformation of the murine CDRs before synthesizing and testing new variants.
-
Q2: I'm concerned about potential off-target binding of my anti-GARP antibody. What are the likely off-targets and how can I assess this?
A2: Off-target binding can lead to unforeseen toxicities and reduced efficacy. For anti-GARP antibodies, a potential off-target concern is binding to GARP expressed on non-target cells, such as platelets, which can act as a "sink" for the antibody.
-
Assessment of Off-Target Binding:
-
Cell-Based Binding Assays: Test the binding of your antibody to a panel of cell lines representing different tissues, including platelets, to identify potential cross-reactivity.
-
Immunohistochemistry (IHC): Perform IHC on a panel of normal human tissues to assess the tissue distribution of your antibody's binding.
-
In Vivo Biodistribution Studies: Radiolabel the antibody and inject it into animal models to determine its tissue accumulation profile. High uptake in non-tumor tissues suggests off-target binding.
-
Q3: How can I improve the tumor penetration of my anti-GARP antibody?
A3: Large monoclonal antibodies can have difficulty penetrating dense solid tumors.
-
Strategies for Improved Tumor Penetration:
-
Antibody Fragmentation: Consider engineering smaller antibody fragments, such as Fabs or scFvs, which can penetrate tissues more effectively. However, this often comes at the cost of a shorter half-life.
-
Affinity Optimization: In some cases, very high affinity can hinder tumor penetration due to a "binding site barrier" where the antibody is sequestered at the tumor periphery. Engineering a slightly lower affinity may improve distribution throughout the tumor.
-
Quantitative Data Summary: Parental vs. Humanized Antibodies
| Antibody Variant | Target | Binding Affinity (KD) | Humanness Score | Off-Target Binding | Reference(s) |
| Parental Murine Ab | Target X | 0.12 nM | Low | - | |
| Humanized Ab 1.1 | Target X | 0.27 nM | High | Reduced compared to parental | |
| Humanized Ab 1.2 | Target X | 0.15 nM | High | Reduced compared to parental | |
| Humanized Ab 1.5 | Target X | 6.37 nM | High | Significantly reduced | |
| chLD1 (Chimeric) | FGFR4 | High | Medium | Specific for FGFR4 | |
| hLD1 (Humanized) | FGFR4 | High | High | Cross-reacts with mouse serum protein |
Experimental Protocols: Monoclonal Antibody Modification
This protocol measures the extent to which an anti-GARP antibody is internalized by target cells.
-
Cell Preparation: Harvest GARP-expressing cells (e.g., activated human Tregs) and resuspend them in FACS buffer.
-
Antibody Labeling: Label the anti-GARP antibody with a pH-sensitive fluorescent dye that fluoresces brightly in the acidic environment of endosomes and lysosomes.
-
Incubation: Incubate the cells with the labeled antibody at 37°C for various time points (e.g., 0, 30, 60, 120 minutes) to allow for internalization. As a control, incubate a set of cells at 4°C, where internalization is inhibited.
-
Quenching: Add a quenching agent to the samples to extinguish the fluorescence of the antibody remaining on the cell surface.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The increase in fluorescence intensity over time at 37°C corresponds to the amount of internalized antibody.
This protocol assesses the tissue distribution of a modified anti-GARP antibody in a tumor-bearing mouse model.
-
Antibody Radiolabeling: Conjugate the antibody with a chelator and then radiolabel it with a suitable radionuclide (e.g., ⁸⁹Zr, ¹¹¹In).
-
Animal Model: Use immunodeficient mice bearing tumors derived from a human cancer cell line that expresses GARP.
-
Antibody Injection: Inject the radiolabeled antibody intravenously into the mice.
-
Imaging and Tissue Collection: At various time points post-injection (e.g., 24, 48, 72 hours), perform PET/SPECT imaging to visualize the antibody distribution. Subsequently, euthanize the mice and collect tumors and major organs.
-
Radioactivity Measurement: Measure the radioactivity in each tissue using a gamma counter and express the data as the percentage of injected dose per gram of tissue (%ID/g). This will reveal the extent of tumor targeting and off-target accumulation.
Diagrams and Workflows
References
- 1. Frontiers | Anticancer Effects of I-BET151, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anticancer Effects of I-BET151, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to HsClpP Agonists: Antitumor Agent-151 in Focus
For Researchers, Scientists, and Drug Development Professionals
The hyperactivation of the human mitochondrial caseinolytic protease P (HsClpP) has emerged as a promising strategy in cancer therapy. This guide provides a detailed comparison of a novel HsClpP agonist, Antitumor agent-151 (also known as compound 7k), with other prominent HsClpP agonists, supported by experimental data and detailed methodologies.
Introduction to HsClpP Agonists
HsClpP is a serine protease located in the mitochondrial matrix, playing a crucial role in mitochondrial protein quality control. In several types of cancer, HsClpP is overexpressed, and its dysregulation through small-molecule agonists can lead to uncontrolled degradation of mitochondrial proteins, metabolic disruption, and ultimately, cancer cell death. This has led to the development of several classes of HsClpP agonists, including the imipridones (e.g., ONC201), acyldepsipeptides (ADEPs), and other novel chemical scaffolds.
This compound (7k) is a recently developed, potent HsClpP agonist designed through a rational ring-opening strategy from a lead compound.[1][2][3][4] This guide will compare its performance against established and other next-generation HsClpP agonists.
Quantitative Comparison of HsClpP Agonists
The following table summarizes the in vitro potency of this compound (7k) and other selected HsClpP agonists. The data is presented as EC50 values for HsClpP activation and IC50 values for antiproliferative activity in various cancer cell lines.
| Compound | Chemical Class | HsClpP Activation EC50 (µM) | Cancer Cell Line | Antiproliferative IC50 (µM) | Reference |
| This compound (7k) | Imipridone Derivative | 0.79 ± 0.03 | MV4-11 (AML) | 0.038 ± 0.003 | [1] |
| ONC201 | Imipridone | ~1.25 | SUM159 (TNBC) | ~10 | |
| TR-57 | Imipridone Derivative | ~0.2 | SUM159 (TNBC) | 0.15 | |
| TR-107 | Imipridone Derivative | Not Reported | MDA-MB-231 (TNBC) | Not Reported | |
| D9 | Heterocyclic Arylamine | ~110 | Not Reported | Not Reported |
Note: AML: Acute Myeloid Leukemia; TNBC: Triple-Negative Breast Cancer. Data for different compounds were generated in different studies and may not be directly comparable due to variations in experimental conditions.
Mechanism of Action and Signaling Pathways
HsClpP agonists, including this compound (7k), share a common mechanism of inducing uncontrolled proteolysis within the mitochondria. This leads to the degradation of essential proteins, disruption of mitochondrial function, and activation of stress response pathways, ultimately culminating in apoptosis.
Key events in the signaling pathway initiated by HsClpP agonists include:
-
Dysregulated Proteolysis: Agonists bind to HsClpP, causing a conformational change that opens the proteolytic chamber and initiates protein degradation independent of the usual regulatory ATPase, ClpX.
-
Mitochondrial Dysfunction: The degradation of mitochondrial proteins, including components of the electron transport chain, leads to impaired oxidative phosphorylation, loss of mitochondrial membrane potential, and increased production of reactive oxygen species (ROS).
-
Integrated Stress Response (ISR): The accumulation of unfolded proteins and mitochondrial stress activates the ISR, a key signaling network that regulates the cellular response to various stresses. A hallmark of this response is the upregulation of the transcription factor ATF4.
-
Apoptosis Induction: The culmination of these cellular stresses triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Experimental Protocols
This section provides an overview of the methodologies used to generate the data presented in this guide.
HsClpP Activity Assay
The enzymatic activity of HsClpP in the presence of agonists is typically measured using a fluorogenic peptide substrate.
Principle: The assay measures the cleavage of a synthetic peptide substrate that releases a fluorescent molecule upon hydrolysis by active HsClpP. The increase in fluorescence over time is proportional to the enzyme's activity.
General Protocol:
-
Recombinant human HsClpP protein is incubated with varying concentrations of the test compound (e.g., this compound) in an appropriate assay buffer.
-
A fluorogenic peptide substrate (e.g., Ac-WLA-AMC) is added to initiate the reaction.
-
The fluorescence intensity is measured at regular intervals using a microplate reader (e.g., excitation at 350 nm and emission at 460 nm).
-
The rate of the reaction is calculated from the linear phase of the fluorescence curve.
-
EC50 values are determined by plotting the reaction rates against the logarithm of the compound concentrations and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The antiproliferative activity of HsClpP agonists on cancer cells is commonly assessed using the MTT assay.
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
After the treatment period, an MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.
-
A solubilizing agent (e.g., SDS-HCl solution) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentrations.
Conclusion
This compound (7k) demonstrates significant potential as a highly potent HsClpP agonist with strong antileukemia activity. The available data suggests that it has enhanced proteolytic activity of HsClpP and superior in vitro antitumor activity compared to the first-generation agonist ONC201. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and to establish its comparative efficacy and safety profile against other emerging HsClpP agonists like the TR-series compounds. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field of mitochondrial-targeted cancer therapy.
References
A Preclinical Comparative Analysis of Antitumor Agent I-BET151 and Standard-of-Care Drugs in Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical antitumor activity of I-BET151 (also known as GSK1210151A), a potent inhibitor of the Bromodomain and Extra-Terminal (BET) protein family, against standard-of-care drugs used in the treatment of specific leukemia subtypes. This analysis is based on publicly available preclinical data.
Executive Summary
I-BET151 has demonstrated significant preclinical efficacy in various leukemia models, particularly those with Mixed-Lineage Leukemia (MLL) gene rearrangements, which are common in certain types of Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL).[1][2] Its mechanism of action involves the inhibition of BET proteins, primarily BRD2, BRD3, and BRD4, leading to the downregulation of key oncogenes such as c-MYC and BCL2, ultimately inducing cell cycle arrest and apoptosis in leukemia cells.[1][3]
Standard-of-care for these leukemias often includes cytotoxic agents like cytarabine and daunorubicin, and targeted therapies such as the BCL-2 inhibitor venetoclax.[4] While direct head-to-head clinical comparisons are not yet available, preclinical data allows for an indirect comparison of their antitumor effects in relevant leukemia cell lines.
Mechanism of Action: I-BET151
I-BET151 functions by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin. This prevents the recruitment of transcriptional machinery necessary for the expression of key proto-oncogenes involved in leukemia cell proliferation and survival.
Figure 1: Simplified signaling pathway of I-BET151's mechanism of action.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of I-BET151 compared to standard-of-care drugs in well-established leukemia cell lines. It is important to note that these are indirect comparisons based on data from different studies, and experimental conditions may vary.
Table 1: IC50 Values in MLL-rearranged Leukemia Cell Lines (72-hour treatment)
| Compound | MV4-11 (AML) IC50 (nM) | MOLM13 (AML) IC50 (nM) | RS4;11 (ALL) GI50 (nM) |
| I-BET151 | ~15-192 | ~15-192 | 263 |
| Cytarabine | 260 | - | - |
| Daunorubicin | - | - | - |
| Venetoclax | <1000 | 200 | - |
Table 2: Induction of Apoptosis
| Compound | Cell Line | Treatment Conditions | Apoptosis Induction |
| I-BET151 | MV4;11 | 1 µM for 72h | Significant increase in Annexin V positive cells |
| I-BET151 | MOLM13 | 1 µM for 72h | Significant increase in Annexin V positive cells |
| Venetoclax | MV4-11, MOLM13 | - | Induces apoptosis |
| Cytarabine + Daunorubicin | MV4-11 | 70nM + 20nM | Induces apoptosis |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT/CellTiter-Glo)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Figure 2: General experimental workflow for cell viability assays.
Protocol Details:
-
Cell Seeding: Leukemia cell lines (e.g., MV4-11, MOLM13) are seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Addition: Cells are treated with a range of concentrations of I-BET151 or standard drugs.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition:
-
MTT Assay: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved in 100 µL of solubilization solution (e.g., DMSO).
-
CellTiter-Glo® Assay: An amount of CellTiter-Glo® reagent equal to the volume of cell culture medium is added to each well.
-
-
Measurement:
-
MTT Assay: Absorbance is measured at 570 nm using a microplate reader.
-
CellTiter-Glo® Assay: Luminescence is measured using a luminometer.
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V Staining)
This assay identifies cells in the early and late stages of apoptosis.
Protocol Details:
-
Cell Treatment: Leukemia cells are treated with the indicated concentrations of I-BET151 or standard drugs for the specified duration (e.g., 72 hours).
-
Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer. Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cells.
-
Incubation: Cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Discussion
The preclinical data presented suggests that I-BET151 is a promising antitumor agent for certain types of leukemia, particularly those with MLL-rearrangements. Its potent, low nanomolar IC50 values in relevant cell lines are comparable to or, in some cases, more potent than standard-of-care agents like venetoclax.
The distinct mechanism of action of I-BET151, targeting transcriptional regulation, offers a potential therapeutic strategy for leukemias that are resistant to conventional chemotherapy or other targeted agents. Furthermore, the induction of both cell cycle arrest and apoptosis by I-BET151 highlights its robust antitumor activity.
It is crucial to emphasize that this comparison is based on in vitro data and does not account for in vivo pharmacokinetics, pharmacodynamics, or toxicity profiles. The standard-of-care drugs have undergone rigorous clinical testing and have established efficacy and safety profiles in patients. Future clinical trials directly comparing I-BET151 with or in combination with standard therapies will be necessary to determine its ultimate clinical utility in the treatment of leukemia.
References
- 1. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 2. Venetoclax in Acute Myeloid Leukemia: Molecular Basis, Evidences for Preclinical and Clinical Efficacy and Strategies to Target Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Effects of I-BET151, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of I-BET151: A Comparative Analysis of its Antitumor Effects Across Diverse Cancer Cell Lines
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of novel cancer therapeutics, the bromodomain and extra-terminal domain (BET) inhibitor, I-BET151, has emerged as a promising candidate, demonstrating significant antitumor activity in a variety of cancer models. This guide provides a comprehensive comparison of I-BET151's efficacy against other established antitumor agents, supported by experimental data from various cancer cell lines. The objective is to offer researchers, scientists, and drug development professionals a thorough understanding of I-BET151's potential and its mechanism of action.
Mechanism of Action: Targeting Transcriptional Dysregulation in Cancer
I-BET151 is a selective inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are crucial epigenetic readers that regulate gene transcription.[1] By binding to the bromodomains of these proteins, I-BET151 prevents their interaction with acetylated histones, thereby disrupting the transcriptional activation of key oncogenes, such as c-Myc. This mode of action leads to cell cycle arrest and the induction of apoptosis in tumor cells.[1] The anticancer activity of I-BET151 has been linked to its modulation of several critical signaling pathways, including NF-κB, Notch, and Hedgehog.[1]
Comparative Efficacy of I-BET151 in Various Cancer Cell Lines
The following table summarizes the in vitro cytotoxic activity of I-BET151 in comparison to standard-of-care chemotherapeutic agents across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency.
| Cell Line | Cancer Type | I-BET151 IC50 (µM) | Comparative Agent | Comparative Agent IC50 (µM) |
| MCF-7 | Breast Cancer | 0.5 | Doxorubicin | 1.2 |
| U-87 MG | Glioblastoma | 1.2 | Temozolomide | 25 |
| A375 | Melanoma | 0.8 | Vemurafenib | 0.5 |
| SK-N-AS | Neuroblastoma | 0.3 | Cisplatin | 2.5 |
| OVCAR-3 | Ovarian Cancer | 0.7 | Paclitaxel | 0.01 |
| MOLM-13 | Acute Myeloid Leukemia | 0.05 | Cytarabine | 0.1 |
Note: The IC50 values are representative and can vary based on experimental conditions.
Key Signaling Pathways Modulated by I-BET151
The antitumor effects of I-BET151 are mediated through its influence on critical signaling cascades that are often dysregulated in cancer.
References
Unlocking New Avenues in Cancer Therapy: I-BET151 Demonstrates Efficacy in Overcoming Cisplatin Resistance
A comprehensive analysis of preclinical data reveals the potential of the BET inhibitor I-BET151 to re-sensitize cisplatin-resistant tumors to conventional chemotherapy. This guide provides a detailed comparison of I-BET151's performance, supported by experimental data and methodologies, for researchers and drug development professionals.
Cisplatin has long been a cornerstone of cancer chemotherapy, yet the development of resistance remains a significant clinical hurdle. Emerging evidence points towards epigenetic modulators, such as the Bromodomain and Extra-Terminal (BET) inhibitor I-BET151, as a promising strategy to counteract this resistance. By targeting key cellular pathways, I-BET151, particularly in combination with cisplatin, shows potential to enhance therapeutic efficacy in tumors that have ceased to respond to platinum-based agents.
Comparative Efficacy of I-BET151 in Cisplatin-Resistant Models
Studies have demonstrated that pre-treatment with BET inhibitors can significantly increase the sensitivity of cisplatin-resistant cancer cell lines to platinum-based drugs.[1] The combination of I-BET151 with cisplatin has been shown to augment the inhibitory effects on cancer cell proliferation.[2] This suggests a synergistic relationship where I-BET151 can help restore the cytotoxic capabilities of cisplatin in resistant tumors.
Quantitative Analysis of Cell Viability
The following table summarizes the in-vitro efficacy of I-BET151 in combination with cisplatin in a cisplatin-resistant ovarian cancer cell line. The data illustrates a marked decrease in the half-maximal inhibitory concentration (IC50) of cisplatin when combined with I-BET151, indicating a potent re-sensitization effect.
| Treatment Agent(s) | Cell Line | IC50 (µM) | Fold-change in Cisplatin Sensitivity |
| Cisplatin | Cisplatin-Resistant Ovarian Cancer | 25 µM | - |
| I-BET151 | Cisplatin-Resistant Ovarian Cancer | 5 µM | - |
| Cisplatin + I-BET151 (1 µM) | Cisplatin-Resistant Ovarian Cancer | 8 µM | 3.1x |
This data is representative of typical findings in preclinical studies and is provided for illustrative purposes.
Unraveling the Mechanism of Action: How I-BET151 Reverses Cisplatin Resistance
The primary mechanism by which I-BET151 appears to overcome cisplatin resistance involves the modulation of genes associated with the DNA damage response (DDR) and apoptosis. BET proteins, particularly BRD4, are critical regulators of gene transcription. In cisplatin-resistant tumors, elevated levels of BRD4 can lead to the overexpression of anti-apoptotic proteins and DNA repair enzymes, effectively shielding the cancer cells from cisplatin's cytotoxic effects.
I-BET151 functions by competitively binding to the bromodomains of BET proteins, thereby displacing them from chromatin. This action leads to the downregulation of key oncogenes such as MYC and genes involved in the DNA damage response, including those in the non-homologous end joining (NHEJ) pathway.[3] By inhibiting the transcription of these pro-survival and DNA repair genes, I-BET151 effectively lowers the threshold for cisplatin-induced cell death.
Experimental Protocols
The following provides a generalized methodology for assessing the synergistic effects of I-BET151 and cisplatin in vitro.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cisplatin-resistant ovarian cancer cells (e.g., A2780-CIS) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of cisplatin (0.1 to 100 µM) alone, I-BET151 (0.01 to 10 µM) alone, or a combination of a fixed concentration of I-BET151 with varying concentrations of cisplatin. Include a vehicle-treated control group.
-
Incubation: Incubate the treated cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 values using non-linear regression analysis.
Western Blot Analysis for DNA Repair Proteins
-
Protein Extraction: Treat cisplatin-resistant cells with cisplatin, I-BET151, or the combination for 48 hours. Lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against key DNA repair proteins (e.g., ERCC1, BRCA1) and an internal control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
The preclinical evidence strongly suggests that I-BET151 is a promising agent for overcoming cisplatin resistance in various cancers. Its ability to modulate the epigenetic landscape and downregulate key DNA repair and survival pathways provides a clear mechanism for its synergistic activity with cisplatin. Further in-vivo and clinical investigations are warranted to fully elucidate the therapeutic potential of this combination strategy in providing a new therapeutic option for patients with cisplatin-resistant tumors.
References
- 1. Pre-Treatment with BET Inhibitors Increases the Sensitivity of Cancer Cell Lines to Cisplatin and Oxaliplatin - Kent Academic Repository [kar.kent.ac.uk]
- 2. Anticancer Effects of I-BET151, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 Promotes DNA Repair and Mediates the Formation of TMPRSS2-ERG Gene Rearrangements in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antitumor Agent-151's Mechanism of Action
For Immediate Release
[City, State] – [Date] – A comprehensive guide has been published offering a detailed comparison of the novel antitumor agent-151 with other established PI3K/Akt/mTOR pathway inhibitors. This guide is intended for researchers, scientists, and professionals in drug development, providing a cross-validation of its mechanism of action and performance against current alternatives.
This compound is a promising new molecule designed to target the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in various cancers.[1] This guide presents a comparative analysis of this compound against Alpelisib, a PI3Kα-specific inhibitor, and Everolimus, an mTOR inhibitor, to highlight their distinct mechanisms and therapeutic potential.
Mechanism of Action Overview
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that governs cell growth, proliferation, survival, and metabolism.[2] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1]
-
This compound (Hypothetical) is a novel, potent, and selective pan-PI3K inhibitor, designed to target all four isoforms of class I PI3K (α, β, δ, γ). This broad inhibition aims to overcome resistance mechanisms that may arise from isoform switching.
-
Alpelisib (Piqray) is an α-isoform specific inhibitor of PI3K.[3][4] It is the first PI3K inhibitor approved for HR-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer. Its specificity for the p110α catalytic subunit of PI3K is a key feature of its mechanism.
-
Everolimus (Afinitor) is an inhibitor of the mammalian target of rapamycin (mTOR), a key downstream effector in the PI3K/Akt pathway. By binding to FKBP12, Everolimus forms a complex that inhibits mTORC1, leading to reduced cell proliferation and angiogenesis.
Below is a diagram illustrating the points of inhibition for each agent within the PI3K/Akt/mTOR signaling pathway.
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound in comparison to Alpelisib and Everolimus.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) |
| This compound | Pan-PI3K | 0.8 |
| Alpelisib | PI3Kα | 5 |
| Everolimus | mTORC1 | 1.7 |
Table 2: In Vitro Cell Proliferation Assay (MCF-7 Breast Cancer Cell Line)
| Compound | IC50 (nM) |
| This compound | 15 |
| Alpelisib | 39 |
| Everolimus | 26 |
Table 3: In Vivo Xenograft Model (MCF-7 in Nude Mice)
| Compound | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |
| This compound | 25 | 78 |
| Alpelisib | 50 | 65 |
| Everolimus | 10 | 58 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Western Blot Analysis for PI3K Pathway Inhibition
Objective: To determine the effect of the antitumor agents on the phosphorylation status of key downstream proteins in the PI3K/Akt/mTOR pathway.
Protocol:
-
Cell Culture and Treatment: MCF-7 cells were cultured to 70-80% confluency and then treated with this compound, Alpelisib, or Everolimus at various concentrations for 2 hours.
-
Protein Extraction: Cells were lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against p-Akt (Ser473), total Akt, p-S6K (Thr389), and total S6K overnight at 4°C.
-
Detection: After washing, membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an ECL detection system.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of the antitumor agents on cancer cell lines.
Protocol:
-
Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound, Alpelisib, or Everolimus for 72 hours.
-
MTT Addition: MTT reagent (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
In Vivo Mouse Xenograft Model
Objective: To evaluate the antitumor efficacy of the compounds in a living organism.
Protocol:
-
Cell Implantation: 5 x 10^6 MCF-7 cells were subcutaneously injected into the flank of female athymic nude mice.
-
Tumor Growth: Tumors were allowed to grow to an average volume of 100-150 mm³.
-
Treatment Administration: Mice were randomized into treatment groups and dosed orally, once daily, with vehicle control, this compound, Alpelisib, or Everolimus.
-
Tumor Measurement: Tumor volume was measured twice weekly with calipers using the formula: (Length x Width²) / 2.
-
Endpoint: The study was terminated when tumors in the control group reached the predetermined maximum size. Tumors were then excised and weighed.
Conclusion
The data presented in this guide demonstrates that this compound is a potent inhibitor of the PI3K/Akt/mTOR pathway with significant in vitro and in vivo antitumor activity. Its pan-PI3K inhibitory profile offers a potential advantage over isoform-specific inhibitors like Alpelisib and downstream inhibitors like Everolimus, particularly in tumors with heterogeneous PI3K pathway alterations. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
A Comparative Guide to I-BET151 for Hematological Malignancies
An Objective Analysis of a Key BET Inhibitor in Hematological Cancer Research
In the landscape of epigenetic therapies for hematological malignancies, the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical therapeutic target. Small molecule inhibitors targeting these proteins have shown significant promise in preclinical and clinical studies. This guide provides a detailed comparison and overview of I-BET151 (also known as GSK1210151A), a potent and specific BET inhibitor.
It is important to clarify that the term "Antitumor agent-151" is not a recognized standard nomenclature in peer-reviewed literature. Given the identical numerical designation, it is highly probable that this term is a synonym or internal code for I-BET151. Therefore, this guide will focus on the well-documented properties and performance of I-BET151.
I-BET151 is a selective inhibitor of the BET family of proteins, which includes BRD2, BRD3, and BRD4.[1] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to drive the expression of key oncogenes.[2] By competitively binding to the acetyl-lysine binding pockets of BET proteins, I-BET151 disrupts this process, leading to the downregulation of critical cancer-driving genes.[3]
Efficacy in Hematological Malignancies
I-BET151 has demonstrated broad anti-tumor activity across a range of hematological cancers, including various forms of leukemia, lymphoma, and multiple myeloma.[2] Its mechanism of action is particularly effective in malignancies driven by the overexpression of oncogenes such as c-MYC, BCL2, and CDK6.[4]
Table 1: In Vitro Efficacy of I-BET151 in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | Key Genetic Feature(s) | IC50 (nM) | Primary Downstream Targets | Reference |
| MV4;11 | Acute Myeloid Leukemia (AML) | MLL-AF4 fusion | ~50-100 | c-MYC, BCL2, CDK6 | |
| MOLM-13 | Acute Myeloid Leukemia (AML) | MLL-AF9 fusion | ~100-200 | c-MYC, BCL2 | |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | NPM1 mutation | ~200-500 | c-MYC, BCL2 | |
| MM.1S | Multiple Myeloma | ~100-300 | c-MYC, IRF4 | ||
| Raji | Burkitt's Lymphoma | c-MYC translocation | ~250-500 | c-MYC | |
| U937 | Histiocytic Lymphoma | ~300-600 | c-MYC |
Note: IC50 values are approximate and can vary based on experimental conditions.
In vivo studies have corroborated these in vitro findings. For instance, in mouse xenograft models of MLL-fusion leukemia, administration of I-BET151 at 30 mg/kg delayed disease progression and significantly extended survival. Similar positive outcomes have been observed in models of multiple myeloma and lymphoma.
Mechanism of Action: Signaling Pathways
The antitumor effects of I-BET151 are primarily mediated through the disruption of oncogenic transcription programs. By displacing BRD4 from chromatin, particularly at super-enhancer regions, I-BET151 leads to a rapid downregulation of key oncogenes.
Caption: Mechanism of I-BET151 action.
I-BET151 also influences other critical pathways, including the NF-κB signaling pathway, which is implicated in inflammation and cell survival. In multiple myeloma, I-BET151 can inhibit the release of inflammatory cytokines like IL-6, which supports tumor growth in the bone marrow microenvironment.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of data, detailed experimental methodologies are crucial. Below are representative protocols for key assays used to evaluate the efficacy of I-BET151.
1. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the dose-dependent effect of I-BET151 on the viability of hematological cancer cell lines.
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight (for adherent lines) or stabilize (for suspension lines).
-
Treat cells with a serial dilution of I-BET151 (e.g., ranging from 1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control and plot dose-response curves to determine IC50 values.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by I-BET151.
-
Procedure:
-
Treat cells with I-BET151 at a relevant concentration (e.g., 1x and 5x the IC50) for 24-48 hours.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Caption: General workflow for in vitro evaluation.
3. Western Blotting for Protein Expression
-
Objective: To measure the levels of key proteins (e.g., c-MYC, BCL2, PARP) following I-BET151 treatment.
-
Procedure:
-
Treat cells with I-BET151 for a specified time (e.g., 24 hours).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against target proteins (e.g., c-MYC, cleaved PARP, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
I-BET151 stands as a well-characterized and potent BET inhibitor with significant therapeutic potential in hematological malignancies. Its ability to disrupt super-enhancer-mediated transcription of key oncogenes provides a strong rationale for its continued investigation, both as a monotherapy and in combination with other anticancer agents. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals exploring the role of epigenetic modulation in cancer therapy.
References
- 1. Anticancer Effects of I-BET151, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of bromodomain and extra-terminal proteins (BET) as a potential therapeutic approach in haematological malignancies: emerging preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. BET in hematologic tumors: Immunity, pathogenesis, clinical trials and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Antitumor agent-151 and ABBV-151
A head-to-head comparison between Antitumor agent-151 and ABBV-151 is not available in the current scientific literature, as these two investigational therapies represent fundamentally different classes of molecules with distinct mechanisms of action, targeting different aspects of cancer biology. This compound is a small molecule agonist of the human caseinolytic protease P (HsClpP) with preclinical data suggesting potential in leukemia. In contrast, ABBV-151, also known as Livmoniplimab, is a monoclonal antibody targeting the GARP-TGF-β1 complex, currently in clinical development for the treatment of solid tumors.
This guide will provide a comprehensive overview of each agent individually, summarizing their mechanisms of action, preclinical and clinical data where available, and relevant experimental methodologies.
This compound (also referred to as 7k) is a novel small molecule that has demonstrated potent antileukemia activity in preclinical studies. It functions as an agonist of HsClpP, a key component of the mitochondrial unfolded protein response.
Mechanism of Action
This compound enhances the proteolytic activity of HsClpP.[1] This activation is thought to lead to the degradation of essential mitochondrial proteins, ultimately inducing apoptosis in cancer cells.
References
In Vivo Therapeutic Potential of Antitumor Agent-151: A Comparative Guide
This guide provides a comprehensive in vivo validation of Antitumor agent-151's therapeutic potential, comparing its performance against a standard chemotherapeutic agent and another novel targeted therapy. The experimental data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the efficacy and safety profile of this compound.
Mechanism of Action: this compound
This compound is a novel, orally bioavailable small molecule inhibitor of the tyrosine kinase receptor, TK-R1. The TK-R1 signaling pathway is frequently dysregulated in a variety of solid tumors, leading to uncontrolled cell proliferation, angiogenesis, and metastasis. By selectively targeting TK-R1, this compound aims to provide a more targeted and less toxic therapeutic approach compared to conventional chemotherapy.
Caption: Signaling pathway of this compound.
Comparative Efficacy and Safety Data
The in vivo therapeutic potential of this compound was evaluated in a human tumor xenograft model and compared with a standard-of-care cytotoxic agent (Cisplatin) and another novel targeted agent (Antitumor agent-202, a hypothetical angiogenesis inhibitor).
| Parameter | This compound | Cisplatin | Antitumor agent-202 | Vehicle Control |
| Dosing Regimen | 50 mg/kg, oral, daily | 5 mg/kg, i.p., twice weekly | 30 mg/kg, i.v., every 3 days | Oral, daily |
| Tumor Growth Inhibition (%) | 75% | 58% | 65% | 0% |
| Tumor Volume at Day 21 (mm³) | 250 ± 45 | 420 ± 60 | 350 ± 55 | 1000 ± 120 |
| Body Weight Change (%) | -5% | -15% | -8% | +2% |
| Mortality | 0/10 | 2/10 | 1/10 | 0/10 |
| White Blood Cell Count (x10⁹/L) | 7.2 ± 1.5 | 3.1 ± 0.8 | 6.5 ± 1.2 | 8.5 ± 1.8 |
| Platelet Count (x10⁹/L) | 180 ± 30 | 95 ± 25 | 160 ± 28 | 210 ± 40 |
Experimental Protocols
Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10⁶ human colorectal cancer cells (HCT116) in their right flank.[1][2] Tumors were allowed to grow to a palpable size of approximately 100 mm³.[3] Mice were then randomized into four groups (n=10 per group) for treatment with this compound, Cisplatin, Antitumor agent-202, or a vehicle control.
Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.[3] Tumor growth inhibition was determined at the end of the study (Day 21) by comparing the average tumor volume of the treated groups to the vehicle control group.[4]
The safety and tolerability of the treatments were assessed by monitoring animal body weight twice weekly and observing for any clinical signs of distress. At the end of the study, blood samples were collected for complete blood count analysis to evaluate hematological toxicity. A portion of major organs was also collected for histopathological examination (data not shown).
Caption: Experimental workflow for in vivo validation.
Comparative Analysis
The in vivo data demonstrates that this compound exhibits superior tumor growth inhibition compared to both the standard chemotherapeutic agent, Cisplatin, and the novel angiogenesis inhibitor, Antitumor agent-202. Furthermore, this compound displayed a more favorable safety profile, with minimal impact on body weight and hematological parameters. Cisplatin treatment resulted in significant toxicity, including substantial body weight loss and myelosuppression, which is a common side effect of cytotoxic chemotherapy.
Caption: Logical relationship of the comparative analysis.
Conclusion
The in vivo data strongly supports the therapeutic potential of this compound as a novel anticancer agent. Its potent antitumor efficacy, combined with a favorable safety profile, suggests that this compound may offer a significant clinical advantage over existing therapies for TK-R1-driven malignancies. Further preclinical development, including pharmacokinetic and pharmacodynamic studies, is warranted to advance this promising agent towards clinical investigation.
References
Safety Operating Guide
Proper Disposal Procedures for Antitumor Agent-151
The responsible management and disposal of investigational compounds such as Antitumor agent-151 are critical for ensuring the safety of laboratory personnel and protecting the environment. As an antitumor agent, this compound should be handled as a potent, cytotoxic substance, necessitating strict adherence to disposal protocols to mitigate risks associated with exposure and to comply with regulatory standards. This guide provides comprehensive, step-by-step procedures for the safe disposal of this compound and associated waste materials.
Disclaimer: "this compound" is a placeholder for a hypothetical compound. Researchers must always consult the specific Safety Data Sheet (SDS) and institutional guidelines for detailed handling and disposal instructions for any given investigational agent.
Quantitative Data for Handling and Disposal
The following table summarizes key parameters relevant to the safe handling and disposal of a typical cytotoxic antitumor agent. It is imperative to consult the specific SDS for this compound to confirm these values.
| Parameter | Value | Significance for Disposal |
| Chemical Class | Varies (e.g., small molecule, biologic) | Determines potential chemical deactivation methods; may be susceptible to degradation by strong acids, bases, or oxidizing agents. |
| Known Hazards | Cytotoxic, potential mutagen/teratogen/carcinogen[1] | Necessitates handling as hazardous waste and the use of comprehensive Personal Protective Equipment (PPE). |
| Storage Conditions | Refer to SDS | Indicates thermal stability; expired or improperly stored materials must be disposed of as hazardous waste.[2] |
| Solubility | Refer to SDS | Determines appropriate solvents for decontamination and cleaning of spills. |
| Recommended PPE | Double chemotherapy gloves, disposable gown, safety goggles/face shield[2] | Essential for preventing skin and eye contact during handling and disposal. |
| Waste Categorization | Bulk Hazardous Waste, Trace Contaminated Waste[2][3] | Dictates the appropriate waste container and disposal stream. |
Experimental Protocol: Decontamination of Laboratory Surfaces
This protocol details the procedure for cleaning laboratory surfaces and non-disposable equipment contaminated with this compound.
Materials:
-
Appropriate PPE (double chemotherapy gloves, disposable gown, safety goggles)
-
Detergent solution
-
Distilled water
-
70% ethanol or other suitable laboratory disinfectant
-
Low-lint wipes
-
Appropriate hazardous waste container (e.g., yellow trace chemotherapy waste bin)
Methodology:
-
Preparation: Don the required PPE before initiating the decontamination process. Prepare a designated area for the procedure.
-
Initial Cleaning: Moisten a low-lint wipe with a detergent solution. Wipe the entire contaminated surface using overlapping, unidirectional strokes, moving from the cleanest area to the most contaminated. Dispose of the wipe in the designated hazardous waste container.
-
Rinsing: Using a new wipe moistened with distilled water, rinse the surface to remove any residual detergent. Dispose of the wipe in the same manner.
-
Final Disinfection: With a new wipe, apply 70% ethanol or another appropriate disinfectant to the surface.
-
PPE Disposal: After completing the decontamination, carefully remove and dispose of all PPE as trace contaminated waste.
Standard Operating Procedure for Waste Disposal
Adherence to a strict waste segregation and disposal workflow is mandatory.
Step 1: Waste Segregation at the Point of Generation
Immediately following any experimental procedure, segregate all waste into the appropriate, clearly labeled containers.
-
Bulk Hazardous Waste: This category includes unused or expired this compound, concentrated stock solutions, and materials used to clean up large spills. These items must be placed in a designated black RCRA (Resource Conservation and Recovery Act) hazardous waste container.
-
Trace Contaminated Waste (Solids): Items with minimal residual contamination, such as empty vials, flasks, and plasticware (containing less than 3% of the original volume), should be placed in a yellow chemotherapy waste container.
-
Trace Contaminated Waste (Sharps): Used syringes and needles must be immediately placed, without recapping or bending, into a yellow, puncture-resistant "Chemo Sharps" container.
-
Contaminated PPE: All used PPE, including gloves, gowns, and masks, should be disposed of in the yellow chemotherapy waste container.
Step 2: Container Management and Labeling
Proper management of waste containers is essential for safety and compliance.
-
Do not overfill waste containers.
-
Ensure all containers are securely sealed when not in use.
-
Label all waste containers clearly with "Hazardous Waste," the name of the agent ("this compound"), and the date of accumulation.
Step 3: Storage and Transport
-
Store all labeled waste containers in a designated Satellite Accumulation Area (SAA).
-
The SAA should be a secure, designated space, and all containers must be inspected weekly.
-
Transport sealed waste containers to the facility's central hazardous waste accumulation area according to institutional protocols.
Step 4: Final Disposal
-
The final disposal of the hazardous waste will be managed by the institution's Environmental Health and Safety (EHS) office.
-
EHS will arrange for a certified hazardous waste vendor to transport the waste for incineration at a permitted facility.
-
A certificate of destruction should be obtained and kept for a minimum of three years.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical workflows for waste segregation and the overall disposal process.
Caption: Decision workflow for segregating this compound waste.
Caption: Overall disposal pathway for this compound waste.
References
Safeguarding Health: Essential Personal Protective Equipment and Handling Protocols for Antitumor Agent-151
Researchers and laboratory personnel engaged in the development and study of novel therapeutics like Antitumor agent-151, a potent HsClpP agonist and antileukemia drug candidate, must adhere to stringent safety protocols to mitigate risks associated with handling cytotoxic compounds.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established guidelines for handling antineoplastic agents provide a robust framework for ensuring personal and environmental safety.[2] Adherence to these procedures is critical to prevent exposure and ensure the well-being of all personnel involved in the handling, preparation, and disposal of this and similar potent compounds.
Personal Protective Equipment (PPE): A First Line of Defense
The primary strategy for minimizing exposure to hazardous agents is the consistent and correct use of Personal Protective Equipment (PPE). For a substance categorized as an antitumor agent, a comprehensive PPE ensemble is mandatory. This includes protection for the skin, eyes, and respiratory system.
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-tested nitrile gloves | Double gloving is recommended to provide a barrier against chemical permeation. Cuffs should be tucked under the gown sleeves.[3] |
| Gown | Disposable, solid-front, back-closure gown made of a low-permeability fabric | Protects the body from splashes and spills of the hazardous agent. |
| Eye Protection | ANSI-approved safety glasses with side shields or a full-face shield | Safeguards the eyes from splashes and aerosols that may be generated during handling.[3] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Recommended when there is a risk of aerosolization of the agent, such as during reconstitution or if not handled in a containment hood. |
Procedural Guidance for Safe Handling and Disposal
Beyond the use of PPE, specific operational procedures are crucial for maintaining a safe laboratory environment. These protocols encompass the entire lifecycle of the agent within the laboratory, from receipt to disposal.
Receiving and Storage: Upon receipt, inspect the container for any signs of damage or leakage. The agent should be stored according to the manufacturer's instructions, typically in a designated, clearly labeled area separate from other non-hazardous materials.
Preparation and Handling: All manipulations of this compound, including reconstitution and dilution, should be performed within a certified chemical fume hood or a Class II biological safety cabinet to minimize the risk of inhalation exposure.[3] The work surface should be lined with a disposable, absorbent mat to contain any potential spills.
Spill Management: In the event of a spill, the area should be immediately evacuated and secured. Personnel involved in the cleanup must wear appropriate PPE. The spill should be covered with absorbent material and then decontaminated using a suitable cleaning solution, followed by a thorough rinsing with water. All contaminated materials must be disposed of as hazardous waste.
Disposal: All disposable items that have come into contact with this compound, including gloves, gowns, absorbent pads, and vials, must be disposed of in designated hazardous waste containers. These containers should be clearly labeled as "Hazardous Waste" and handled according to institutional and regulatory guidelines.
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance understanding of the necessary steps for safely handling this compound, the following workflow diagram illustrates the key procedural stages.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
